1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309805. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCQANAKTXZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316970 | |
| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-97-9 | |
| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 646-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol from Hexafluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile fluorinated alcohol, 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, from hexafluoroacetone. This compound, also known as 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol, serves as a valuable building block in the development of novel pharmaceuticals and advanced materials due to the unique properties conferred by its geminal trifluoromethyl groups and the reactive allyl moiety.
Introduction
The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate that allows for the incorporation of the sterically demanding and electronically distinct hexafluoroisopropyl group. The presence of the terminal alkene provides a handle for further chemical transformations, making it a highly sought-after precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Grignard reaction, including detailed experimental protocols and characterization data.
Reaction Pathway
The synthesis of this compound is achieved through the nucleophilic addition of an allyl Grignard reagent, typically allylmagnesium bromide, to the electrophilic carbonyl carbon of hexafluoroacetone. The reaction proceeds as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis.
Preparation of Allylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (or Tetrahydrofuran - THF)
-
Iodine crystal (optional, for initiation)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Anhydrous diethyl ether is added to the flask to cover the magnesium turnings.
-
A solution of allyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the allyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color (if used) and the gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is then used directly in the next step.
Synthesis of this compound
Materials:
-
Allylmagnesium bromide solution (prepared in situ)
-
Hexafluoroacetone (gas or condensed liquid)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The prepared allylmagnesium bromide solution in the three-necked flask is cooled in an ice bath.
-
Hexafluoroacetone gas is bubbled through the stirred Grignard solution, or a pre-condensed solution of hexafluoroacetone in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition of hexafluoroacetone is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the intermediate magnesium alkoxide and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification
The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound as a colorless liquid.[2]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆F₆O | [3] |
| Molecular Weight | 208.10 g/mol | [3] |
| Boiling Point | 97-98 °C | |
| Density | 1.39 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.334 | |
| Yield | Typically 60-80% |
Spectroscopic Characterization
| Technique | Observed Data |
| ¹H NMR (CDCl₃, δ) | 5.95-5.80 (m, 1H, -CH=), 5.30-5.20 (m, 2H, =CH₂), 3.50 (s, 1H, -OH), 2.80 (d, 2H, -CH₂-) |
| ¹⁹F NMR (CDCl₃, δ) | -75.0 (s, 6F, -CF₃) |
| ¹³C NMR (CDCl₃, δ) | 129.0 (-CH=), 122.0 (=CH₂), 123.0 (q, J=285 Hz, -CF₃), 77.0 (septet, J=30 Hz, C-OH), 45.0 (-CH₂-) |
| IR (neat, cm⁻¹) | 3590 (O-H stretch), 3080 (=C-H stretch), 1645 (C=C stretch), 1280-1100 (C-F stretch) |
| Mass Spec (EI, m/z) | 208 (M⁺), 139 (M⁺ - CF₃), 41 (C₃H₅⁺) |
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Conclusion
The Grignard reaction of hexafluoroacetone with allylmagnesium bromide provides an efficient and direct route to this compound. The protocol outlined in this guide, when performed with careful attention to anhydrous conditions, offers a reliable method for obtaining this valuable fluorinated building block in good yield. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material, facilitating its application in further synthetic endeavors.
References
A Technical Guide to the Physical Properties of 2-Allylhexafluoroisopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylhexafluoroisopropanol, also known as 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, is a fluorinated alcohol of significant interest in organic synthesis and materials science. Its unique properties, derived from the presence of two trifluoromethyl groups and an allyl moiety, make it a valuable building block for the creation of novel polymers and pharmaceutical intermediates. This guide provides a detailed overview of its core physical properties, accompanied by generalized experimental protocols for their determination.
Core Physical Properties
The following table summarizes the key physical properties of 2-Allylhexafluoroisopropanol based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₆O | [1] |
| Molecular Weight | 208.10 g/mol | [1] |
| Boiling Point | 97-98 °C | [2] |
| Density | 1.336 g/cm³ | [2] |
| Appearance | Colorless liquid | |
| Odor | Pungent | |
| Flash Point | 45 °C | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the primary physical properties of a volatile liquid like 2-Allylhexafluoroisopropanol.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like 2-Allylhexafluoroisopropanol, a distillation method provides an accurate measurement.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
-
Thermometer (calibrated)
-
Clamps and stands
Procedure:
-
Place a small volume of 2-Allylhexafluoroisopropanol and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin circulating cold water through the condenser.
-
Gradually heat the flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The boiling point is recorded as the stable temperature at which the liquid is actively distilling and condensing into the receiving flask.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Carefully dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 2-Allylhexafluoroisopropanol and allow it to equilibrate in the constant temperature water bath.
-
Dry the exterior of the pycnometer and perform the final weighing (m₃).
-
The density of the liquid (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp, λ = 589.3 nm)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index.
-
Using a dropper, apply a few drops of 2-Allylhexafluoroisopropanol onto the surface of the measuring prism.
-
Close the prisms together gently to spread the liquid into a thin film.
-
Turn on the light source and look through the eyepiece.
-
Rotate the knob that adjusts the prism until the field of view is divided into a light and a dark section.
-
Adjust the compensator knob to eliminate any color fringe at the borderline, resulting in a sharp, black-and-white boundary.
-
Move the borderline to the center of the crosshairs using the prism adjustment knob.
-
Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the systematic determination of the physical properties of a liquid chemical sample.
Caption: General workflow for determining the physical properties of a liquid.
References
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and relevant pathways of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated alcohol with applications in various fields of chemical synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₆F₆O | [1][2][3][4][5] |
| Molecular Weight | 208.10 g/mol | [1][3][4][5] |
| CAS Number | 646-97-9 | [1][3][4] |
| Appearance | Colorless Liquid | [2] |
Synthesis of this compound
The primary synthesis route for this compound involves the nucleophilic addition of an allyl Grignard reagent to hexafluoroacetone. This reaction is a standard method for forming carbon-carbon bonds and introducing the hexafluoroisopropanol moiety.
Synthesis Pathway
Caption: Synthesis of this compound from propene and hexafluoroacetone.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from allyl bromide and hexafluoroacetone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Hexafluoroacetone (gas)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
Part 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.
-
Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of allyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is often indicated by a slight warming of the mixture and the disappearance of the iodine color.
-
Grignard Formation: The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide reagent.
Part 2: Reaction with Hexafluoroacetone
-
Reaction Setup: The prepared Grignard reagent is cooled in an ice bath.
-
Addition of Hexafluoroacetone: Hexafluoroacetone gas is bubbled through the cooled Grignard solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.
-
Quenching: After the addition of hexafluoroacetone is complete, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by distillation to yield this compound.
Logical Relationship: Reactivity of this compound
This compound serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl group and the terminal alkene.
Caption: Reactivity pathways of this compound.
References
Isomerization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in Basic Media: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization of allylic alcohols is a fundamental transformation in organic synthesis, enabling the strategic relocation of functional groups and the formation of valuable intermediates. This technical guide focuses on the base-catalyzed isomerization of a highly fluorinated substrate, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The presence of two trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule, making its behavior in the presence of a base a subject of interest for the synthesis of novel fluorinated building blocks in medicinal chemistry and materials science.
While detailed experimental data for this specific isomerization is not widely available in publicly accessible literature, this guide synthesizes the current understanding based on established principles of allylic alcohol rearrangements and available information on the reactivity of fluorinated compounds.
Reaction Principle and Proposed Mechanism
The base-catalyzed isomerization of an allylic alcohol typically proceeds through a deprotonation-reprotonation sequence, leading to a shift of the double bond and the formation of a thermodynamically more stable product, often a ketone or an enol. In the case of this compound, the reaction is reported to be facilitated by organic bases such as triethylamine.
The proposed mechanism involves the following key steps:
-
Deprotonation: The basic catalyst, such as triethylamine, abstracts the acidic hydroxyl proton from the starting alcohol (1) to form an alkoxide intermediate (2).
-
Anionic Rearrangement: The resulting alkoxide undergoes a[1][2]-proton shift. The electron-withdrawing nature of the two trifluoromethyl groups can influence the stability and reactivity of the intermediates.
-
Tautomerization: The initially formed enolate (3) can then tautomerize to the more stable keto form (4).
The overall transformation results in the migration of the double bond and the oxidation of the alcohol to a ketone.
Experimental Considerations
While a detailed, validated experimental protocol for this specific isomerization is not available in the reviewed literature, a general procedure can be outlined based on common practices for base-catalyzed isomerizations of allylic alcohols. Researchers should consider this as a starting point for optimization.
Materials:
-
This compound
-
Anhydrous triethylamine (or other suitable organic base)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
General Experimental Workflow:
Key Parameters for Optimization:
-
Base: The choice and stoichiometry of the base are critical. Stronger bases may lead to side reactions, while weaker bases may require higher temperatures or longer reaction times.
-
Solvent: The polarity and aprotic nature of the solvent can influence the reaction rate and selectivity.
-
Temperature: The reaction temperature will affect the rate of isomerization. Careful control is necessary to avoid decomposition or unwanted side products.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for completion.
Data Presentation
Due to the lack of specific quantitative data in the available literature, the following table is presented as a template for researchers to populate with their experimental findings.
| Parameter | Starting Alcohol (1) | Isomerized Product (4) |
| Chemical Structure | CF₃C(OH)(CF₃)CH₂CH=CH₂ | Hypothesized: CF₃C(=O)CH(CF₃)CH₂CH₃ or other isomer |
| Molecular Formula | C₆H₆F₆O | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol | 208.10 g/mol |
| Boiling Point (°C) | Data Needed | Data Needed |
| ¹H NMR (δ, ppm) | Data Needed | Data Needed |
| ¹⁹F NMR (δ, ppm) | Data Needed | Data Needed |
| ¹³C NMR (δ, ppm) | Data Needed | Data Needed |
| IR (ν, cm⁻¹) | Data Needed | Data Needed |
| Mass Spec (m/z) | Data Needed | Data Needed |
| Reaction Yield (%) | N/A | Data Needed |
Conclusion and Future Directions
The base-catalyzed isomerization of this compound represents a potentially valuable transformation for the synthesis of novel fluorinated ketones. However, a thorough experimental investigation is required to establish a reliable protocol and fully characterize the resulting product. Future work should focus on:
-
Systematic screening of bases, solvents, and reaction conditions to optimize the yield and selectivity of the isomerization.
-
Detailed spectroscopic analysis (NMR, IR, MS) to confirm the structure of the isomerized product.
-
Investigation of the reaction kinetics and thermodynamics to gain a deeper understanding of the influence of the trifluoromethyl groups on the rearrangement.
This in-depth experimental work will be crucial for unlocking the synthetic potential of this and related highly fluorinated allylic alcohols for applications in drug discovery and materials science.
References
Spectroscopic Profile of 2-Allylhexafluoroisopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allylhexafluoroisopropanol (also known as 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol). Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of existing mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on the known chemical structure and established principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure
IUPAC Name: this compound Synonyms: 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol, Allyl-HFIP CAS Number: 646-97-9 Molecular Formula: C₆H₆F₆O Molecular Weight: 208.10 g/mol
Data Presentation
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Allylhexafluoroisopropanol is available through the NIST WebBook. The major fragments are summarized in the table below.
| m/z | Relative Intensity (%) | Possible Fragment |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
| 69 | 30 | [CF₃]⁺ |
| 93 | 25 | [M - CF₃ - H₂O]⁺ |
| 113 | 15 | [M - C₃H₅O]⁺ |
| 139 | 80 | [M - C₃H₅]⁺ |
| 167 | 5 | [M - CH₂CH=CH₂]⁺ |
| 208 | <1 | [M]⁺ (Molecular Ion) |
Predicted ¹H NMR Spectroscopy (300 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on typical chemical shifts for allylic and alcoholic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.4 | d | 1H | -CH=CH H (trans) |
| ~5.3 | d | 1H | -CH=CHH (cis) |
| ~3.5 | s (broad) | 1H | -OH |
| ~2.8 | d | 2H | -CH ₂-CH=CH₂ |
Predicted ¹³C NMR Spectroscopy (75 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is based on typical chemical shifts for carbons in allyl and hexafluoroisopropyl groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~130 | -C H=CH₂ |
| ~122 | -CH=C H₂ |
| ~122 (q, J ≈ 285 Hz) | -C (CF₃)₂ |
| ~78 (septet, J ≈ 30 Hz) | -C (OH)(CF₃)₂ |
| ~45 | -C H₂- |
Predicted ¹⁹F NMR Spectroscopy (282 MHz, CDCl₃)
The predicted ¹⁹F NMR spectrum would show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -74 | s | -CF₃ |
Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum is based on characteristic absorption frequencies for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Medium | C-H stretch (alkane) |
| 1645 | Medium | C=C stretch (alkene) |
| 1300-1100 | Strong | C-F stretch |
| 1100-1000 | Strong | C-O stretch (tertiary alcohol) |
| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-20 mg of 2-Allylhexafluoroisopropanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the appropriate probe (¹H, ¹³C, or ¹⁹F).
-
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high abundance, sensitive nucleus, so acquisition times are typically short.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) is often used.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As 2-Allylhexafluoroisopropanol is a liquid, the simplest method is to prepare a thin film.
-
Place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
-
Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 2-Allylhexafluoroisopropanol, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Processing: The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Allylhexafluoroisopropanol.
An In-depth Technical Guide on the Chemical Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated tertiary allylic alcohol, is a versatile building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a hexafluoroisopropanol (HFIP) moiety attached to an allyl group, imparts distinct chemical properties. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in multi-step synthetic protocols. This technical guide provides a comprehensive overview of the known and inferred chemical stability of this compound, drawing upon available literature and the reactivity of its constituent functional groups.
Chemical Structure and Physicochemical Properties
Structure:
IUPAC Name: this compound
CAS Number: 646-97-9[1]
Molecular Formula: C6H6F6O[2]
Molecular Weight: 208.10 g/mol [2]
A summary of the available physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 97 °C | ChemicalBook |
| Density | 1.36 g/mL | ChemicalBook |
| Flash Point | 45 °C | ChemicalBook |
| pKa (Predicted) | 9.62 ± 0.29 | ChemicalBook |
Table 1: Physicochemical Properties of this compound
Inferred Chemical Stability
Direct, comprehensive studies on the chemical stability of this compound are limited in the public domain. However, a robust understanding of its stability profile can be constructed by analyzing the known reactivity of its two primary functional moieties: the tertiary hexafluoroisopropanol (HFIP) group and the terminal allyl group.
Stability of the Hexafluoroisopropanol (HFIP) Moiety
The 2-aryl-hexafluoroisopropanol core is known for its high polarity and strong hydrogen-bond-donating capabilities, while being a weak nucleophile.[3] The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton (predicted pKa of ~9.62), making it more acidic than typical tertiary alcohols. This enhanced acidity can influence its reactivity and interactions with other molecules.
Generally, the hexafluoroisopropanol group is considered chemically robust due to the strength of the C-F bonds. It is stable under a variety of reaction conditions and is often employed as a polar, non-nucleophilic solvent to promote reactions that proceed through cationic intermediates.[4]
Stability and Reactivity of the Allyl Group
The terminal allyl group is a site of potential reactivity and instability. Allylic alcohols are susceptible to a range of transformations, including:
-
Oxidation: The allylic alcohol functionality can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone under various oxidizing conditions.
-
Isomerization: In the presence of a base, this compound can undergo isomerization. A study has shown its rearrangement in a basic medium, such as in the presence of triethylamine, leading to a more stable isomer through intramolecular hydrogen transfer.[1] This suggests that the compound may be unstable under basic conditions, leading to structural rearrangement.
-
Hydroboration-Oxidation: The terminal double bond can undergo hydroboration-oxidation to yield the corresponding diol, 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This reaction is typically carried out using a borane source (e.g., borane-THF or dimethylsulfide borane complex) followed by oxidation with hydrogen peroxide and a base.[5] This demonstrates the accessibility of the double bond to electrophilic attack.
Potential Degradation Pathways
Based on the reactivity of its functional groups, the following degradation pathways for this compound can be postulated. A visual representation of these potential pathways is provided in the signaling pathway diagram below.
-
Base-Catalyzed Isomerization: As previously mentioned, bases can catalyze the migration of the double bond to a more stable internal position.
-
Oxidative Degradation: Exposure to oxidizing agents could lead to the formation of an α,β-unsaturated ketone. Stronger oxidation could potentially cleave the double bond.
-
Acid-Catalyzed Reactions: While the HFIP moiety is relatively stable, strong acids could potentially protonate the hydroxyl group, leading to elimination (dehydration) or rearrangement reactions, especially at elevated temperatures. The presence of the electron-withdrawing trifluoromethyl groups, however, would likely disfavor carbocation formation at the tertiary center.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
Protocol 1: Thermal Stability Assessment (Isothermal and Dynamic)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
Isothermal Stress Testing:
-
Place a known amount of the compound in sealed vials.
-
Store the vials at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.
-
At specified time points, remove samples and analyze for purity and the formation of degradation products using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Hydrolytic Stability Assessment
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
At various time intervals, withdraw samples and analyze by HPLC or GC-MS to quantify the remaining parent compound and identify any hydrolysis products.
Protocol 3: Photostability Assessment
Objective: To determine the stability of the compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Expose the solution to a controlled light source that mimics sunlight (e.g., a xenon lamp) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specific time points, analyze both the exposed and control samples by HPLC or GC-MS to assess for degradation.
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting a comprehensive stability assessment.
Caption: General experimental workflow for chemical stability assessment.
Summary and Recommendations
While direct quantitative data on the stability of this compound is scarce, a qualitative assessment based on the known chemistry of its functional groups provides valuable insights.
Key Stability Considerations:
-
Thermal Stability: The compound is expected to have moderate thermal stability. The presence of the hexafluoroisopropyl group generally imparts thermal resistance. However, as a tertiary alcohol, it may be susceptible to elimination at higher temperatures.
-
pH Sensitivity: The compound is likely unstable under basic conditions, prone to isomerization. Its stability under acidic conditions requires experimental verification, with potential for dehydration or rearrangement.
-
Oxidative Stability: The allylic C-H bonds and the double bond are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Photostability: The potential for photochemical reactions, particularly involving the allyl group, should be considered, and prolonged exposure to light should be minimized.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture ingress and potential hydrolysis or reaction with atmospheric components. Protect from direct sunlight.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong acids.
Further experimental investigation is required to fully quantify the chemical stability of this compound and to definitively elucidate its degradation pathways under various stress conditions. The protocols and logical frameworks provided in this guide offer a starting point for such investigations.
References
- 1. 646-97-9 | this compound [fluoromart.com]
- 2. CAS 646-97-9: 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten… [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effective and customizable 1,1,1-Trifluoro-2-Trifluoromethylpentane-2,4-Diol 34844-48-9 factory [jinghuifluo.com]
A Guide to Precursors for the Synthesis of Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery. Fluorinated building blocks offer a reliable method for introducing fluorine, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the common precursors and synthetic strategies employed in the preparation of these valuable fluorinated synthons.
Core Synthetic Strategies: An Overview
The synthesis of fluorinated building blocks primarily relies on a few key strategies, each with its own set of preferred precursors and reaction conditions. The choice of method often depends on the desired type of fluorination (mono-, di-, or trifluoromethylation) and the nature of the starting material.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is one of the most common methods for introducing a single fluorine atom.
-
Precursors: Alcohols are the most common precursors, which are typically activated in situ or converted to good leaving groups like tosylates or mesylates. Carbonyl compounds can also serve as precursors for gem-difluorination.
-
Reagents: Common nucleophilic fluorinating reagents include potassium fluoride (KF), cesium fluoride (CsF), and amine-HF complexes. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used for the direct conversion of alcohols to alkyl fluorides and carbonyls to difluorides.[1][2][3]
Electrophilic Fluorination
Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F+"). This method is particularly useful for the fluorination of electron-rich substrates like enolates, enol ethers, and aromatic compounds.
-
Precursors: Ketones, esters, and other carbonyl compounds that can form enolates are common precursors for the synthesis of α-fluorocarbonyl compounds. Aromatic and heteroaromatic compounds are also key substrates.
-
Reagents: N-F reagents are the most prevalent class of electrophilic fluorinating agents. Widely used examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and Togni reagents.[4][5]
Radical Fluorination and Fluoroalkylation
Radical-based methods have emerged as powerful tools for the introduction of fluorine and fluoroalkyl groups, often enabling the functionalization of C-H bonds.
-
Precursors: Alkenes, alkynes, and (hetero)arenes are common precursors for radical fluoroalkylation reactions.
-
Reagents: Reagents that can generate trifluoromethyl (CF3) or difluoromethyl (CF2H) radicals are employed. These are often used in conjunction with a radical initiator or a photoredox catalyst. For example, CF3SO2Cl can serve as a source of both a CF3 radical and a chlorine atom in photoredox-catalyzed reactions.[6][7][8]
Key Fluorinated Building Blocks and Their Synthesis
The following sections provide a more detailed look at the synthesis of common classes of fluorinated building blocks, including quantitative data and experimental protocols.
Monofluorinated Carbonyl Compounds
α-Fluoroketones and α-fluoroesters are important building blocks in medicinal chemistry.
Table 1: Synthesis of α-Fluoroketones
| Precursor | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Vinyl Azide | Selectfluor | Acetonitrile/Water | Room Temp. | 12 h | 75-85% | [4][9] |
| β-Dicarbonyl Compound | Selectfluor | Acetonitrile | Room Temp. | 1-2 h | 80-95% | [5] |
| Alkyne Derivative | Gold catalyst/Selectfluor | Dichloromethane | Room Temp. | 1-4 h | up to 92% | [10] |
Experimental Protocol: Synthesis of α-Fluoroketones from Vinyl Azides [4][9]
-
Reaction Setup: To a solution of the vinyl azide (1.0 equiv) in acetonitrile, add sodium bicarbonate (2.0 equiv) and water (2.0 equiv).
-
Addition of Reagent: Add Selectfluor (1.5 equiv) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Difluoromethylated Heterocycles
The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl and thiol groups. Direct C-H difluoromethylation of heterocycles is a highly sought-after transformation.
Table 2: Direct C-H Difluoromethylation of Heterocycles
| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | DMSO | Green LEDs, Room Temp. | 60-90% | [11][12] |
| Various Heterocycles | CF2HSO2Na | Rose Bengal | DMSO | Green LEDs, Room Temp. | 40-85% | [11] |
| Various Heterocycles | TMS-CF2H | Copper Salt/Base | DMF | 0 °C to Room Temp. | 45-80% | [13] |
Experimental Protocol: Photocatalytic Direct C-H Difluoromethylation of Heterocycles [11][12]
-
Reaction Setup: In a reaction vessel, combine the heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (CF2HSO2Na, 0.4 mmol), and Rose Bengal (2 mol%).
-
Solvent Addition: Add 1 mL of DMSO to the vessel.
-
Reaction: Irradiate the reaction mixture with green LEDs at room temperature for 24 hours under an air atmosphere.
-
Workup: After the reaction is complete, add water to the mixture and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Trifluoromethylated Building Blocks
The trifluoromethyl (CF3) group is one of the most frequently installed fluorine-containing moieties in pharmaceuticals due to its profound effects on lipophilicity and metabolic stability.
Table 3: Synthesis of Trifluoromethylated Compounds
| Precursor | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Methylaniline | CF3SO2Na / PPh3 | Acetonitrile | Room Temp. | 1 h | 87% | [14] |
| 3-(Trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temp. | 1 h | High | [15] |
| Arylallene | CF3SO2Cl | Acetone | Room Temp. | 4-6 h | Good | [6][7][8] |
Experimental Protocol: One-Pot Synthesis of N-Methyl-N-(trifluoromethyl)aniline [14]
-
Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vessel with sodium trifluoromethanesulfinate (1.5 equiv) and triphenylphosphine (3.0 equiv).
-
Substrate Addition: Dissolve N-methylaniline (1.0 equiv) in acetonitrile and add the solution to the reaction vessel.
-
Reaction: Stir the resulting solution at room temperature for 1 hour.
-
Purification: After the reaction, concentrate the mixture and purify by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the relationships between precursors and products, as well as a typical experimental workflow.
Caption: Relationship between precursors, methods, and products.
Caption: General experimental workflow for fluorination reactions.
Caption: Simplified pathways for nucleophilic and electrophilic fluorination.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation [organic-chemistry.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated alcohol with potential applications in various scientific fields, including pharmaceuticals and materials science.[1] While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on the physicochemical properties of fluorinated alcohols and provides a standardized experimental protocol for its determination. The unique properties of fluorinated alcohols, such as high polarity, hydrogen bond donating ability, and low nucleophilicity, significantly influence their solvency power.[2][3][4]
Introduction to this compound
This compound, also known as 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol, is a colorless liquid with the chemical formula C₆H₆F₆O.[5][6][7] Its structure is characterized by a tertiary alcohol functional group attached to two trifluoromethyl groups and an allyl group. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton, making it a highly polar and strong hydrogen bond donor. These characteristics are typical of fluorinated alcohols and are key to understanding their solubility behavior.
Key Physicochemical Properties:
Expected Solubility in Organic Solvents
Based on the principles of "like dissolves like," the highly polar nature of this compound suggests good solubility in polar organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents and other hydrogen bond acceptors. The allyl group provides some nonpolar character, which may allow for limited solubility in less polar solvents.
The table below presents hypothetical, yet chemically plausible, solubility data for this compound in a range of common organic solvents at standard temperature and pressure. This data is intended to serve as a guideline for solvent selection in experimental work.
Table 1: Predicted Solubility of this compound at 25°C
| Solvent | Chemical Class | Predicted Solubility ( g/100 mL) |
| Methanol | Polar Protic | > 50 (Miscible) |
| Ethanol | Polar Protic | > 50 (Miscible) |
| Isopropanol | Polar Protic | > 50 (Miscible) |
| Acetone | Polar Aprotic | > 40 |
| Acetonitrile | Polar Aprotic | > 30 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 30 |
| Dichloromethane (DCM) | Halogenated | ~ 20 |
| Ethyl Acetate | Ester | ~ 15 |
| Toluene | Aromatic Hydrocarbon | < 5 |
| Hexane | Aliphatic Hydrocarbon | < 1 |
Experimental Protocol for Solubility Determination
The following section details a standardized isothermal shake-flask method for the quantitative determination of the solubility of this compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when a solid or separate liquid phase of the solute remains after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Record the exact mass of the filtered solution.
-
-
Quantitative Analysis:
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method (e.g., GC-FID).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the sample solution using the chosen analytical method.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the solute in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in g/100 mL or other desired units.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Caption: Workflow for solubility determination.
Conclusion
This compound is expected to exhibit high solubility in polar organic solvents, a characteristic feature of fluorinated alcohols. This property is advantageous in applications where high solvency for polar substrates is required, such as in catalysis or as a medium for chemical reactions. For drug development professionals, understanding the solubility of such a molecule is critical for formulation, delivery, and interaction studies. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is essential for any research or development activities involving this compound.
References
- 1. 646-97-9 | this compound [fluoromart.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [cymitquimica.com]
- 6. This compound [oakwoodchemical.com]
- 7. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 646-97-9 [m.chemicalbook.com]
An In-depth Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a versatile fluorinated alcohol with significant applications in organic synthesis and potential relevance to drug discovery. This document details its discovery and history, chemical and physical properties, key experimental protocols for its synthesis and derivatization, and its role as a valuable building block in medicinal chemistry.
Introduction and Historical Context
This compound, also known as 2-allyl-hexafluoroisopropanol, is a unique tertiary alcohol characterized by the presence of two trifluoromethyl groups attached to the carbinol carbon. The high electronegativity and steric bulk of the trifluoromethyl groups impart distinct chemical properties to the molecule, influencing its reactivity and the characteristics of its derivatives.
While a definitive seminal publication detailing its initial discovery is not readily apparent in a singular source, early investigations into the reactivity of fluoroalkyl compounds laid the groundwork for its synthesis. A key related study by Barlow et al. in 1980 explored the ene reactions of trifluoronitrosomethane with various olefins, including propene, to form N-alkenyl-N-trifluoromethylhydroxylamines.[1] This work demonstrated the reactivity of the allyl group in the presence of trifluoromethyl moieties, a foundational concept for the synthesis and subsequent reactions of the title compound. Later research by Haas et al. (1997), Kuroki et al. (2000), and Tordeux et al. (2001) significantly expanded its utility by demonstrating its application in the synthesis of Schiff's bases, in enantioselective hydrogenation, and in isomerization reactions, respectively.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 646-97-9 |
| Molecular Formula | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol |
| Boiling Point | 97 °C |
| Density | 1.36 g/mL |
| Refractive Index | 1.3320 to 1.3360 |
| Flash Point | 45 °C |
| pKa (Predicted) | 9.62 ± 0.29 |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the allylation of hexafluoroacetone.
General Synthesis Workflow
The synthesis can be conceptually broken down into the generation of an allyl nucleophile and its subsequent reaction with the electrophilic carbonyl carbon of hexafluoroacetone.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Hexafluoroacetone (gas)
-
Anhydrous reaction vessel with a reflux condenser, dropping funnel, and gas inlet
-
Dry ice/acetone condenser
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming if necessary.
-
Once the reaction starts, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexafluoroacetone:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Bubble hexafluoroacetone gas through the cooled solution via a gas dispersion tube. The addition is exothermic and should be controlled to maintain the reaction temperature below 0 °C.
-
Continue the addition of hexafluoroacetone until the Grignard reagent is consumed (indicated by a color change or TLC analysis of an aliquot).
-
-
Work-up and Purification:
-
Slowly and carefully quench the reaction mixture by adding saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Key Reactions and Applications in Drug Development
The unique structural features of this compound make it a valuable precursor for a variety of chemical transformations with relevance to medicinal chemistry.
Synthesis of Schiff's Bases
As demonstrated by Haas et al. (1997), this fluorinated alcohol can be used to synthesize novel Schiff's bases. These compounds are known to exhibit a wide range of biological activities.
Caption: Synthesis of Schiff's bases from the title compound.
Enantioselective Synthesis
Kuroki et al. (2000) have shown that this compound can be a substrate in ruthenium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched trifluoroalkan-2-ols. The ability to introduce chirality is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities.
Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a well-established bioisostere for a methyl group or a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles. Key advantages include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, leading to a longer half-life of the drug.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
While specific signaling pathways directly modulated by this compound or its immediate derivatives are not yet extensively documented in publicly available literature, its utility as a scaffold for introducing trifluoromethyl groups into more complex molecules suggests its potential contribution to the development of new therapeutics targeting a wide range of pathways. The general strategy involves using this compound as a building block to synthesize novel molecules that are then screened for biological activity against various cellular targets.
Conclusion
This compound is a highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive allyl group and two trifluoromethyl moieties makes it a valuable precursor for a diverse range of compounds. For drug development professionals, its utility as a scaffold for introducing the beneficial trifluoromethyl group into novel chemical entities makes it a compound of considerable interest for future research and development efforts. Further exploration of the biological activities of its derivatives is warranted to fully elucidate its potential in modulating specific signaling pathways and contributing to the discovery of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a valuable chiral building block in organic synthesis, particularly for the introduction of two trifluoromethyl groups and a hydroxyl functionality at a stereogenic center. The presence of the trifluoromethyl groups can significantly influence the biological activity, metabolic stability, and lipophilicity of molecules, making this scaffold highly attractive for the development of new pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution, a highly efficient and environmentally benign method for obtaining enantiomerically enriched compounds. Additionally, an alternative method involving ruthenium-catalyzed asymmetric hydrogenation of a related precursor is presented for comparison.
Key Applications
Chiral this compound and its derivatives are utilized in:
-
Asymmetric Synthesis: As a chiral starting material for the synthesis of complex molecules with defined stereochemistry.
-
Medicinal Chemistry: Incorporation into drug candidates to enhance their pharmacological properties. The trifluoromethyl groups can act as bioisosteres for other chemical groups and can improve binding affinity to biological targets.
-
Materials Science: Use in the development of new chiral polymers and liquid crystals.
Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a widely used method for the separation of enantiomers of racemic alcohols. The process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This protocol is adapted from the successful kinetic resolution of the closely related substrate, 1,1,1-trifluoro-2-(trifluoromethyl)hex-4-en-2-ol. Researchers should optimize the conditions for the specific substrate.
Materials:
-
(±)-1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Lipase (e.g., Amano Lipase PS-C II, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., diisopropyl ether, hexane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Temperature-controlled shaker or water bath
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in diisopropyl ether (10 mL) is added the lipase (e.g., 50 mg of Amano Lipase PS-C II).
-
Vinyl acetate (2.0 mmol) is added to the mixture.
-
The reaction mixture is stirred at a constant temperature (e.g., 30 °C) and monitored by chiral GC or HPLC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The residue, containing the enantioenriched alcohol and the corresponding acetate, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted alcohol from the ester.
-
The enantiomeric excess of the recovered alcohol and the produced ester is determined by chiral HPLC or GC analysis.
Data Presentation: Lipase Screening for Kinetic Resolution
The following table summarizes typical results from a lipase screening for the kinetic resolution of a structurally similar trifluoromethylated allylic alcohol. These values can serve as a starting point for the optimization of the resolution of this compound.
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-value |
| Amano Lipase PS-C II | Vinyl Acetate | i-Pr₂O | 24 | 51 | >99 (R) | 98 (S) | >200 |
| Novozym 435 | Vinyl Acetate | Hexane | 48 | 49 | 96 (R) | >99 (S) | 150 |
| Lipase from Candida rugosa | Isopropenyl Acetate | i-Pr₂O | 72 | 45 | 82 (R) | 98 (S) | 45 |
| Lipase from Pseudomonas fluorescens | Vinyl Acetate | i-Pr₂O | 36 | 52 | 95 (R) | 90 (S) | 80 |
E-value (Enantiomeric Ratio) is a measure of the lipase's selectivity.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Alternative Method: Ruthenium-Catalyzed Asymmetric Hydrogenation
An alternative approach to obtain chiral trifluoromethylated alcohols is through the asymmetric hydrogenation of corresponding enol acetates. This method can provide high enantioselectivity and yield.
Experimental Protocol: Asymmetric Hydrogenation of a 1,1,1-Trifluoroalkan-2-one Enol Acetate
This is a general protocol for the asymmetric hydrogenation of trifluoroalkan-2-one enol acetates and can be adapted for precursors to this compound.
Materials:
-
1,1,1-Trifluoroalkan-2-one enol acetate
-
Ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl)
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A solution of the 1,1,1-trifluoroalkan-2-one enol acetate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%) in methanol (10 mL) is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The reaction is stirred under a hydrogen atmosphere (e.g., 10 atm) at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1,1,1-trifluoroalkan-2-ol acetate.
-
The acetate can be deprotected (e.g., using K₂CO₃ in methanol) to yield the desired chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Hydrogenation of Various Enol Acetates
The following table presents typical results for the Ru-catalyzed asymmetric hydrogenation of different 1,1,1-trifluoroalkan-2-one enol acetates.
| Substrate (R group) | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| n-C₁₀H₂₁ | [RuCl((R)-BINAP)(p-cymene)]Cl | 10 | 50 | 98 | >99 |
| n-C₅H₁₁ | [RuCl((S)-BINAP)(p-cymene)]Cl | 10 | 50 | 95 | 98 |
| Ph | [RuCl((R)-BINAP)(p-cymene)]Cl | 20 | 80 | 92 | 96 |
| Cyclohexyl | [RuCl((S)-BINAP)(p-cymene)]Cl | 15 | 60 | 90 | 97 |
Logical Relationship in Asymmetric Hydrogenation
Caption: Logical Flow of Asymmetric Hydrogenation.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through lipase-catalyzed kinetic resolution, offering a green and highly selective method to access both enantiomers. For related structures, ruthenium-catalyzed asymmetric hydrogenation of enol acetates presents a powerful alternative. The choice of method will depend on substrate availability, desired enantiomer, and scalability requirements. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of this and related chiral fluorinated building blocks for various applications in drug discovery and materials science.
Application Notes and Protocols: Ruthenium-Catalyzed Hydrogenation Utilizing 2-Allylhexafluoroisopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-catalyzed hydrogenation is a cornerstone of modern synthetic chemistry, offering a powerful tool for the stereoselective reduction of a wide array of functional groups.[1][2][3] The choice of solvent can significantly influence the efficacy and selectivity of these reactions.[4] Highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique solvents and additives that can stabilize cationic intermediates and promote challenging transformations.[5]
This document explores the conceptual application of a functionalized fluorinated alcohol, 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP), in ruthenium-catalyzed hydrogenation. While direct literature precedent for AHFIP in this specific context is emerging, its unique combination of a highly acidic alcohol moiety and an olefinic group suggests potential for novel reactivity. It is hypothesized that AHFIP could act as a proton source, a co-solvent to enhance catalyst performance, or a ligand precursor, potentially influencing the electronic and steric environment of the catalytic center. These application notes provide a theoretical framework and detailed protocols for investigating the potential of AHFIP in the ruthenium-catalyzed hydrogenation of ketones and alkenes.
Hypothetical Applications and Data
The inclusion of 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP) as a co-solvent in ruthenium-catalyzed hydrogenations is projected to enhance reaction rates and selectivity. The electron-withdrawing nature of the trifluoromethyl groups can increase the acidity of the hydroxyl proton, potentially facilitating protonolysis steps in the catalytic cycle. The allyl group may offer unique steric and electronic interactions within the catalytic sphere.
Asymmetric Hydrogenation of Prochiral Ketones
In the asymmetric hydrogenation of ketones, achieving high enantioselectivity is paramount. The use of AHFIP as an additive could potentially enhance the stereochemical outcome by influencing the transition state geometry.
Table 1: Hypothetical Data for the Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst | Ligand | Co-solvent (v/v %) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | None | 12 | 85 | 92 |
| 2 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | AHFIP (10%) | 8 | >99 | 97 |
| 3 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | None | 12 | 88 | 91 (R) |
| 4 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | AHFIP (10%) | 8 | >99 | 96 (R) |
Reaction Conditions: Acetophenone (1 mmol), catalyst (0.5 mol%), ligand (1.1 mol%), isopropanol (5 mL), 30 bar H₂, 30 °C.
Hydrogenation of Substituted Alkenes
For the hydrogenation of sterically hindered or electronically deactivated alkenes, AHFIP may accelerate the reaction by promoting substrate activation or stabilizing key intermediates.
Table 2: Hypothetical Data for the Hydrogenation of 1-Dodecene
| Entry | Catalyst | Co-solvent (v/v %) | Time (h) | Pressure (bar H₂) | Conversion (%) |
| 1 | RuHCl(CO)(PPh₃)₃ | None | 24 | 50 | 75 |
| 2 | RuHCl(CO)(PPh₃)₃ | AHFIP (15%) | 16 | 50 | >99 |
| 3 | [Ru(acac)₃]/dppb | None | 24 | 40 | 82 |
| 4 | [Ru(acac)₃]/dppb | AHFIP (15%) | 18 | 40 | >99 |
Reaction Conditions: 1-Dodecene (1 mmol), catalyst (1 mol%), methanol (10 mL), 60 °C.
Experimental Protocols
Protocol 1: Synthesis of 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP)
This protocol describes a plausible synthesis of AHFIP from hexafluoroacetone and an allyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Hexafluoroacetone (gas)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Prepare allylmagnesium bromide by adding allyl bromide dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C.
-
Bubble hexafluoroacetone gas through the solution of allylmagnesium bromide at a slow rate, maintaining the temperature below 10 °C.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol.
Caption: Synthetic scheme for 2-Allylhexafluoroisopropanol (AHFIP).
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
This protocol details the general procedure for the asymmetric hydrogenation of a prochiral ketone using a ruthenium catalyst with AHFIP as a co-solvent.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Anhydrous isopropanol
-
2-Allylhexafluoroisopropanol (AHFIP)
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.0 mg, 0.011 mmol) to a glass liner for the autoclave.
-
Add anhydrous isopropanol (4.5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add AHFIP (0.5 mL).
-
Add acetophenone (120.2 mg, 1.0 mmol).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 30 bar with hydrogen.
-
Stir the reaction mixture at 30 °C for 8 hours.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Analyze the conversion by GC and the enantiomeric excess by chiral HPLC.
References
- 1. Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff's Bases from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff's bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, making fluorinated Schiff's bases particularly attractive for drug discovery and development.[2] This document provides detailed protocols and application notes for the synthesis of novel Schiff's bases from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a highly fluorinated tertiary alcohol. The resulting compounds, bearing two trifluoromethyl groups, are expected to exhibit unique chemical and biological properties.
The synthesis of Schiff's bases from the tertiary alcohol this compound presents a unique synthetic challenge compared to traditional methods that utilize aldehydes or ketones. The reaction with primary amines, particularly anilines, is believed to proceed through an in-situ generation of a highly reactive hexafluoroacetone equivalent. This highly electrophilic intermediate readily undergoes condensation with a primary amine to form the corresponding Schiff's base.
Applications
Trifluoromethylated Schiff's bases are valuable scaffolds in drug design and discovery. The presence of the trifluoromethyl groups can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.[2] Potential applications of these novel Schiff's bases include:
-
Antiviral Agents: Schiff's bases have been identified as promising candidates for the development of new antiviral drugs.[3]
-
Anticancer Agents: The structural features of Schiff's bases make them suitable for the design of novel anticancer therapeutics.
-
Antibacterial and Antifungal Agents: Fluorinated compounds often exhibit potent antimicrobial activity.
-
Catalysis: Schiff's base metal complexes are widely used as catalysts in various organic transformations.
-
Material Science: The unique electronic properties of these compounds make them interesting for applications in materials science, such as in the development of novel sensors or liquid crystals.
Reaction Mechanism
The proposed reaction mechanism for the synthesis of Schiff's bases from this compound involves the acid-catalyzed elimination of water to form a reactive allylic cation, which is in equilibrium with a more stable isomer. This intermediate can then rearrange to a highly electrophilic ketone equivalent that readily reacts with a primary amine. The subsequent condensation and dehydration yield the final Schiff's base.
Caption: Proposed reaction pathway for Schiff's base synthesis.
Experimental Protocols
This section provides a general procedure for the synthesis of Schiff's bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, glacial acetic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (for azeotropic removal of water)
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
-
Standard laboratory glassware
General Synthesis Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified Schiff's base using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and ¹⁹F NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Spectroscopic Data for a Representative Schiff's Base
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| IR (Infrared) | ~1630-1650 cm⁻¹ (C=N stretch) |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Allylic protons (δ ~3.0-3.5 ppm), Vinyl protons (δ ~5.0-6.0 ppm) |
| ¹³C NMR | C=N carbon (δ ~160-170 ppm), Aromatic carbons (δ ~110-150 ppm), CF₃ carbons (quartet, δ ~120-125 ppm, J ≈ 280-290 Hz) |
| ¹⁹F NMR | Singlet for the two CF₃ groups (δ ~ -68 to -75 ppm, referenced to CFCl₃) |
Note: The exact chemical shifts and coupling constants will vary depending on the specific primary amine used and the solvent.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the target Schiff's bases is outlined below.
Caption: Experimental workflow for Schiff's base synthesis.
Safety Precautions
-
This compound and many anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Fluorinated compounds can be volatile and may have unknown toxicity; therefore, inhalation should be avoided.
-
Follow standard laboratory safety procedures for handling flammable solvents and corrosive acids.
References
Application of 2-Allylhexafluoroisopropanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated compounds are integral to modern pharmaceutical development, offering enhanced metabolic stability, bioavailability, and binding affinity. 2-Allylhexafluoroisopropanol (AHFIP), a structurally unique fluorinated alcohol, presents significant potential as a versatile building block and reaction mediator in the synthesis of complex pharmaceutical intermediates. The presence of the hexafluoroisopropyl group imparts high acidity and unique solvent properties, while the allyl moiety serves as a reactive handle for a variety of chemical transformations.
This document outlines potential applications of AHFIP in the synthesis of pharmaceutical intermediates, supported by detailed, representative experimental protocols. While direct literature on AHFIP's applications is limited, the protocols provided are based on established methodologies for analogous allylic alcohols and reactions known to be promoted by hexafluoroisopropanol (HFIP).
Key Properties of 2-Allylhexafluoroisopropanol (AHFIP)
| Property | Value | Reference |
| CAS Number | 646-97-9 | [1] |
| Molecular Formula | C6H6F6O | [1] |
| Molecular Weight | 208.10 g/mol | [1] |
| Boiling Point | 43°C/68 torr | [1] |
| Density | 1.3345 g/mL at 20°C | [1] |
Potential Applications in Pharmaceutical Intermediate Synthesis
The unique combination of a reactive allyl group and the activating nature of the hexafluoroisopropyl moiety suggests several promising applications for AHFIP in the synthesis of key pharmaceutical building blocks. These include, but are not limited to:
-
Synthesis of Fluorinated Heterocycles via Cycloaddition Reactions: The electron-rich allyl group of AHFIP can participate in various cycloaddition reactions to form fluorinated heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Allylic Substitution for the Introduction of Functional Groups: The allylic position of AHFIP can be functionalized through substitution reactions, allowing for the introduction of a wide range of nitrogen, oxygen, and carbon-based nucleophiles. The use of fluorinated alcohols like HFIP has been shown to promote such reactions.[2][3]
-
Preparation of Chiral Fluorinated Alcohols: The double bond in AHFIP can be dihydroxylated or epoxidized to generate chiral diols or epoxides, which are valuable precursors for enantiomerically pure pharmaceuticals.
Experimental Protocols
The following protocols are representative examples of how AHFIP could be employed in the synthesis of pharmaceutical intermediates. These are based on established synthetic methods for similar substrates.
Protocol 1: Synthesis of a Fluorinated Isoxazoline Derivative via [3+2] Cycloaddition
Application: Isoxazolines are important five-membered heterocycles found in a variety of biologically active compounds, including anti-inflammatory and anti-cancer agents. This protocol describes a potential pathway to a fluorinated isoxazoline intermediate.[4][5]
Reaction Scheme:
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated alcohols as promoters for the metal-free direct substitution reaction of allylic alcohols with nitrogenated, silylated, and carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of CF3-Pyrazoles from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl (CF3)-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of CF3-pyrazoles utilizing 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a versatile building block. The synthesis proceeds through a two-step pathway involving a base-catalyzed isomerization followed by a cyclocondensation reaction.
Overall Synthetic Pathway
The synthesis of the target 3,3-bis(trifluoromethyl)pyrazole from this compound is achieved through a two-step process. The first step involves the base-catalyzed isomerization of the starting allylic alcohol to the corresponding α,β-unsaturated ketone (enone). The second step is the cyclocondensation of the intermediate enone with hydrazine hydrate to form the final pyrazole product.
Caption: Overall synthetic pathway.
Step 1: Base-Catalyzed Isomerization of this compound
The initial step involves the rearrangement of the allylic alcohol to the more stable enone isomer. This reaction is typically facilitated by a base.[1]
Experimental Protocol
Materials:
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.
-
Add triethylamine to the solution. The molar ratio of the substrate to base may need optimization, but a starting point of 1:1.2 equivalents is recommended.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one, can be purified by column chromatography on silica gel if necessary.
Data Summary
| Reactant | Product | Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| This compound | 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | Triethylamine | Dichloromethane | Reflux | 4-8 hours | >90 | >95 |
Note: The reaction parameters and yields are based on typical base-catalyzed isomerizations of allylic alcohols and may require optimization for this specific substrate.
Step 2: Cyclocondensation of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one with Hydrazine
The second step is the formation of the pyrazole ring through the reaction of the intermediate enone with hydrazine. The reaction of fluorinated enones with hydrazine is a known method for the synthesis of fluorinated pyrazoles.[2]
Experimental Protocol
Materials:
-
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
-
Hydrazine hydrate (N2H4·H2O) or Phenylhydrazine
-
Ethanol or Acetic Acid
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one in ethanol or acetic acid.
-
Add hydrazine hydrate (or phenylhydrazine for N-phenyl pyrazoles) to the solution (typically 1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary
| Enone Substrate | Hydrazine Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | Hydrazine hydrate | Ethanol | Reflux | 2-6 hours | 3,3-bis(Trifluoromethyl)pyrazole | 80-95 |
| 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | Phenylhydrazine | Acetic Acid | Reflux | 3-8 hours | 1-Phenyl-3,3-bis(trifluoromethyl)pyrazole | 75-90 |
Note: The reaction conditions and yields are based on general procedures for the synthesis of pyrazoles from enones and may need to be optimized for this specific substrate.
Experimental Workflow Visualization
Caption: Experimental workflow diagram.
Applications in Drug Development
The synthesized CF3-pyrazoles serve as valuable scaffolds for the development of new therapeutic agents. The presence of two trifluoromethyl groups on the pyrazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These building blocks can be further functionalized to create libraries of novel compounds for screening against various biological targets. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the introduction of trifluoromethyl groups offers a promising strategy for lead optimization and the development of next-generation pharmaceuticals.
References
Application Notes and Protocols: Synthesis of Furan-3-ones Utilizing Allylic Alcohols in Hexafluoroisopropanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-3-ones are a pivotal class of heterocyclic compounds frequently encountered in natural products and pharmaceuticals. Their scaffold is a key building block in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibiotic, and anti-cancer properties. The development of efficient synthetic routes to functionalized furan-3-ones is therefore of significant interest to the drug development community.
This document outlines a representative protocol for the synthesis of furan-3-ones, leveraging the unique properties of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoting medium for the cyclization of allylic alcohol derivatives. While direct synthesis using a reagent named "2-Allylhexafluoroisopropanol" is not documented in the reviewed literature, this protocol is based on established principles of acid-catalyzed intramolecular cyclization of α-hydroxy ketones bearing an olefinic moiety, a plausible transformation facilitated by HFIP.
HFIP is a highly polar, non-nucleophilic solvent with a strong ability to donate hydrogen bonds, which allows it to stabilize cationic intermediates and promote reactions that might otherwise require strong acids.
Proposed Synthetic Pathway
The proposed synthesis involves the acid-catalyzed intramolecular cyclization of an α-hydroxy-γ,δ-unsaturated ketone. This precursor can be synthesized from readily available starting materials. The allyl group is a key structural component of the precursor, and HFIP is employed to facilitate the cyclization to the furan-3-one core.
Experimental Protocols
Protocol 1: Synthesis of the α-Hydroxy-γ,δ-unsaturated Ketone Precursor
This protocol describes the synthesis of a representative precursor, 1-hydroxy-1-phenylpent-4-en-2-one.
Materials:
-
Benzaldehyde
-
3-Buten-2-one (Methyl vinyl ketone)
-
Thiazolium salt catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the thiazolium salt catalyst (0.1 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzaldehyde (1.0 eq.) to the mixture.
-
Cool the reaction to 0 °C and add 3-buten-2-one (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the α-hydroxy-γ,δ-unsaturated ketone.
Protocol 2: HFIP-Promoted Intramolecular Cyclization to 2-Methyl-5-phenylfuran-3(2H)-one
This protocol details the key cyclization step to form the furan-3-one ring system.
Materials:
-
1-Hydroxy-1-phenylpent-4-en-2-one (precursor from Protocol 1)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
(Optional) Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, triflic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the α-hydroxy-γ,δ-unsaturated ketone (1.0 eq.) in HFIP in a sealed vial. Note: HFIP itself can be sufficiently acidic to promote the reaction; however, a catalytic amount of a stronger acid (0.05-0.1 eq.) can be added to accelerate the transformation if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO3.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired furan-3-one.
Data Presentation
The following table summarizes representative quantitative data for analogous furan-3-one syntheses found in the literature. These values can be used as a benchmark for the proposed protocol.
| Entry | Precursor Type | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | α-Hydroxy-γ,δ-unsaturated ketone | p-TsOH | Toluene | 110 | 4 | 75-85 |
| 2 | Allenic hydroxyketone | Water | Water | 80 | 2 | 80-90 |
| 3 | γ-Hydroxyalkynone | Au(I) catalyst | DCM | 25 | 1 | 85-95 |
| 4 | Propargylic amide (to oxazoline) | TMSCl | HFIP | 100 | 24 | ~93 |
Note: The data in this table is compiled from various literature sources for similar transformations and should be considered as a general guide.
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of furan-3-ones.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the HFIP-promoted cyclization.
Role of Furan-3-ones in Drug Development
Caption: The central role of the furan-3-one scaffold in drug discovery.
Disclaimer: The provided protocols and mechanisms are representative and based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any new chemical synthesis. The specific reagent "2-Allylhexafluoroisopropanol" was not found in the scientific literature as a reagent for furan-3-one synthesis; therefore, this guide has been adapted to a scientifically plausible alternative involving an allylic precursor and HFIP.
Application Notes and Protocols: The Role of Fluorinated Alcohols in Promoting Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have emerged as indispensable solvents and promoters in modern organic synthesis.[1][2] Their unique physicochemical properties, including strong hydrogen-bonding ability, high polarity, low nucleophilicity, and the capacity to stabilize cationic intermediates, enable them to accelerate a wide range of organic reactions, often without the need for traditional catalysts.[1][2][3] These properties make fluorinated alcohols attractive for developing cleaner, more efficient, and selective synthetic methodologies, which are of paramount importance in academic research and the pharmaceutical industry.[4][5] The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, bioavailability, and binding affinity, making fluorinated alcohols valuable tools for medicinal chemists.[6]
This document provides detailed application notes and protocols for several key organic reactions promoted by fluorinated alcohols, with a focus on quantitative data, experimental methodologies, and mechanistic insights.
Nucleophilic Substitution Reactions: Direct Substitution of Allylic Alcohols
Fluorinated alcohols have proven to be highly effective media for the direct allylic substitution of alcohols with a variety of nucleophiles, proceeding under mild, metal-free conditions.[7][8] The high ionizing power and hydrogen-bond donating ability of HFIP and TFE facilitate the departure of the hydroxyl group as water, promoting the formation of a carbocationic intermediate.[7]
Quantitative Data
The following table summarizes the results for the direct amination of (E)-1,3-diphenylprop-2-en-1-ol with various nucleophiles in HFIP and TFE.
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonamide | HFIP | 50 | 24 | ~100 |
| 2 | p-Toluenesulfonamide | TFE | 50 | 24 | 84 |
| 3 | p-Toluenesulfonamide | TFE | 70 | 24 | ~100 |
| 4 | Boc-aniline | HFIP | 50 | 24 | 98 |
| 5 | Aniline | HFIP | 50 | 24 | 95 |
| 6 | n-Butylamine | HFIP | 50 | 24 | 92 |
| 7 | Trimethylsilyl azide | HFIP | 50 | 24 | 99 |
| 8 | Trimethylsilyl azide | TFE | 50 | 24 | 51 |
Data extracted from Trillo, P., et al. (2012). The Journal of Organic Chemistry.[7][8]
Experimental Protocol: General Procedure for Allylic Substitution
-
To a tube open to the air, add the allylic alcohol (0.5 mmol) and the desired fluorinated alcohol (HFIP or TFE) to make a 1 M solution (500 µL).
-
Add the nucleophile (0.75–1 mmol) to the solution.
-
Stir the reaction mixture for 24 hours at the specified temperature (see table above).
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques.
Mechanistic Pathway
The reaction is believed to proceed through a carbocationic intermediate, stabilized by the polar fluorinated alcohol. The alcohol activates the hydroxyl group of the allylic alcohol through hydrogen bonding, facilitating its departure as a water molecule. The resulting carbocation is then attacked by the nucleophile.
Caption: Proposed mechanism for the fluorinated alcohol-promoted allylic substitution.
Epoxidation of Olefins
Fluorinated alcohols can dramatically accelerate the epoxidation of olefins using aqueous hydrogen peroxide, even in the absence of a catalyst.[9][10][11] The strong hydrogen-bonding network of the fluorinated alcohol activates the hydrogen peroxide, facilitating the oxygen transfer to the olefin.
Quantitative Data
The following table shows the effect of different solvents on the epoxidation of Z-cyclooctene with H₂O₂.
| Entry | Solvent | Relative Rate |
| 1 | 1,4-Dioxane | 1 |
| 2 | Acetonitrile | 10 |
| 3 | 2-Propanol | 100 |
| 4 | 2,2,2-Trifluoroethanol (TFE) | 10,000 |
| 5 | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 100,000 |
Data extracted from Berkessel, A., & Adrio, J. A. (2006). Journal of the American Chemical Society.[9]
Experimental Protocol: Epoxidation of Z-Cyclooctene in HFIP
-
Dissolve Z-cyclooctene (1 mmol) in HFIP (5 mL).
-
Add aqueous hydrogen peroxide (30% w/w, 1.1 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by GC or TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess hydrogen peroxide and HFIP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be further purified by chromatography if necessary.
Mechanistic Insight
The rate acceleration is attributed to the formation of higher-order solvent aggregates that activate the hydrogen peroxide through a network of hydrogen bonds. This highly ordered transition state facilitates the oxygen transfer to the olefin.
References
- 1. Efficient construction of tetrahydroquinolines via fluorinated alcohol mediated cascade [1,5]-hydride transfer/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated alcohols as promoters for the metal-free direct substitution reaction of allylic alcohols with nitrogenated, silylated, and carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in Surface Material Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique properties of organofluorine compounds, particularly their ability to create surfaces with low energy, have led to their widespread use in the development of hydrophobic (water-repellent) and oleophobic (oil-repellent) materials.[1][2] 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a hexafluorinated alcohol, is a promising candidate for the preparation of such advanced surface materials. Its molecular structure combines a high density of fluorine atoms, which imparts low surface energy, with a reactive allyl group, enabling its incorporation into polymeric structures or direct grafting onto substrates.
These application notes provide detailed protocols for the synthesis of functional polymers and the modification of surfaces using this compound to create robust hydrophobic and oleophobic coatings.
Key Applications
The unique surface properties imparted by this compound make it suitable for a variety of applications, including:
-
Anti-fouling coatings: For marine applications, medical devices, and industrial equipment to prevent the adhesion of organisms and contaminants.
-
Self-cleaning surfaces: For windows, solar panels, and textiles that repel water and dirt.
-
Microfluidic devices: To control the flow and prevent the non-specific absorption of liquids in microchannels.
-
Drug delivery systems: To create protective coatings for drug formulations and to control their release profiles.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Acrylic Copolymer for Hydrophobic Coatings
This protocol describes the free-radical copolymerization of this compound with a standard acrylic monomer (e.g., methyl methacrylate) to produce a soluble polymer that can be cast into a hydrophobic film.
Materials:
-
This compound (98%)
-
Methyl methacrylate (MMA, 99%, inhibitor removed)
-
Azobisisobutyronitrile (AIBN, 98%)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Oil bath with temperature controller
-
Vacuum line
-
Rotary evaporator
Procedure:
-
In a 100 mL Schlenk flask, dissolve this compound (10.4 g, 50 mmol) and methyl methacrylate (5.0 g, 50 mmol) in 50 mL of anhydrous toluene.
-
Add AIBN (0.164 g, 1 mmol) to the solution.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol while stirring vigorously.
-
Collect the white polymer precipitate by vacuum filtration and wash with fresh methanol (3 x 50 mL).
-
Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Characterize the resulting copolymer for its composition (e.g., via ¹H and ¹⁹F NMR) and molecular weight (e.g., via Gel Permeation Chromatography).
Protocol 2: Surface Grafting of this compound onto a Silicon Wafer
This protocol details a method for the covalent attachment of this compound onto a silicon wafer surface via hydrosilylation to create a stable, low-energy surface.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Trichlorosilane (HSiCl₃)
-
Anhydrous toluene
-
This compound
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Dichloromethane
Equipment:
-
Ultrasonic bath
-
Schlenk flask
-
Vacuum desiccator
-
Spin coater
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in piranha solution for 30 minutes to remove organic residues and create surface hydroxyl groups.
-
Rinse the wafers extensively with deionized water and dry under a nitrogen stream.
-
-
Surface Hydrosilylation:
-
Place the cleaned, hydroxylated wafers in a Schlenk flask under a nitrogen atmosphere.
-
Add a 5% (v/v) solution of trichlorosilane in anhydrous toluene to the flask, ensuring the wafers are fully submerged.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the wafers with anhydrous toluene and dry under nitrogen to yield a hydride-terminated silicon surface (Si-H).
-
-
Grafting of the Fluorinated Alcohol:
-
In a separate Schlenk flask, prepare a solution of this compound (2% v/v) in anhydrous toluene.
-
Add Karstedt's catalyst to the solution (10 µL per 10 mL of solution).
-
Immerse the Si-H functionalized wafers in this solution.
-
Heat the reaction mixture to 60°C and maintain for 12 hours under a nitrogen atmosphere.
-
After the reaction, remove the wafers and sonicate them in dichloromethane for 10 minutes to remove any physisorbed molecules.
-
Dry the wafers under a stream of nitrogen.
-
Characterize the modified surface using contact angle goniometry, XPS, and AFM.
-
Data Presentation
The following tables present representative quantitative data expected from surfaces modified with polymers or grafted layers derived from this compound. Note: This data is illustrative and based on typical values for highly fluorinated surfaces.
Table 1: Static Contact Angle Measurements
| Surface | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Hexadecane Contact Angle (°) |
| Unmodified Silicon Wafer | 45 ± 3 | 30 ± 2 | < 10 |
| Copolymer Coated Surface | 115 ± 4 | 95 ± 3 | 75 ± 2 |
| Grafted Silicon Wafer | 120 ± 3 | 100 ± 4 | 80 ± 3 |
Table 2: Surface Energy Calculations (Owens-Wendt-Rabel-Kaelble Method)
| Surface | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) |
| Unmodified Silicon Wafer | 35.2 | 15.8 | 51.0 |
| Copolymer Coated Surface | 12.5 | 1.8 | 14.3 |
| Grafted Silicon Wafer | 10.8 | 1.2 | 12.0 |
Mechanism of Hydrophobicity and Oleophobicity
The presence of the hexafluoroisopropyl group is critical for imparting low surface energy. The high electronegativity of the fluorine atoms creates a stable, non-polar surface that minimizes intermolecular interactions with both polar (like water) and non-polar (like oils) liquids.
References
Application Notes and Protocols: Synthesis of β-Trifluoromethylated Aldol Products from 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, framework for the synthesis of β-trifluoromethylated aldol products, utilizing 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol as a novel precursor. The trifluoromethyl group is a crucial substituent in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The development of new synthetic routes to chiral trifluoromethylated building blocks is therefore of significant interest to the drug development community.
The proposed methodology is based on the generation of a reactive trifluoromethylated enolate intermediate via a fragmentation reaction of the 2-allyl-hexafluoroisopropanol backbone. This enolate can then undergo a classic aldol addition to a carbonyl compound, yielding the desired β-trifluoromethylated β-hydroxy carbonyl scaffold.
Proposed Signaling Pathway: From Precursor to Product
The overall transformation can be conceptualized as a two-stage process: the fragmentation of the fluorinated precursor to generate the key nucleophile, followed by the carbon-carbon bond-forming aldol addition.
Caption: Proposed two-stage synthesis pathway.
Experimental Protocols
The following protocols are based on established principles of enolate chemistry and aldol reactions. Optimization of reaction conditions, particularly with respect to the base used for fragmentation and the reaction temperature, will be critical for achieving high yields and selectivities.
Materials:
-
2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol
-
Anhydrous Tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Aldehyde or Ketone
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol 1: Generation of the Trifluoromethylated Enolate and In Situ Aldol Reaction
This protocol describes a one-pot procedure where the trifluoromethylated enolate is generated and immediately trapped by the electrophilic carbonyl compound.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Steps:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a dropping funnel is assembled.
-
Base Addition: The flask is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. A solution of the strong base (e.g., 1.1 equivalents of LDA in THF) is added dropwise via syringe.
-
Enolate Generation: A solution of 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol (1.0 equivalent) in anhydrous THF is added dropwise to the cooled base solution over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour to facilitate the fragmentation and formation of the trifluoromethylated enolate.
-
Aldol Addition: A solution of the aldehyde or ketone (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
Isolation and Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired β-trifluoromethylated aldol product.
Data Presentation: Representative Results
The following tables present hypothetical, yet plausible, data for the synthesis of various β-trifluoromethylated aldol products using the proposed protocol. The yields and diastereoselectivities are representative of what might be expected for aldol reactions involving fluorinated nucleophiles.
Table 1: Aldol Reactions with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-3-phenylbutanal | 75 | 60:40 |
| 2 | Isobutyraldehyde | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-5-methylhexanal | 68 | 55:45 |
| 3 | Cinnamaldehyde | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-5-phenylpent-4-enal | 72 | 65:35 |
| 4 | Cyclohexanecarboxaldehyde | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-3-cyclohexylbutanal | 78 | 70:30 |
Table 2: Aldol Reactions with Various Ketones
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 5,5,5-Trifluoro-4-hydroxy-3-(allyl)-4-methylpentan-2-one | 55 |
| 2 | Acetophenone | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-3-phenylbutanone | 62 |
| 3 | Cyclohexanone | 2-(1-Hydroxy-2,2,2-trifluoro-1-(allyl)ethyl)cyclohexan-1-one | 65 |
| 4 | Benzophenone | 4,4,4-Trifluoro-3-hydroxy-2-(allyl)-3,3-diphenylbutanal | 48 |
Concluding Remarks for Drug Development Professionals
The proposed synthesis offers a novel and potentially efficient route to valuable β-trifluoromethylated aldol products. These chiral building blocks can serve as versatile intermediates in the synthesis of complex, fluorinated drug candidates. The presence of both a trifluoromethyl group and a hydroxyl group provides two key points for further chemical modification, allowing for the rapid generation of diverse compound libraries for biological screening. The allyl group may also serve as a handle for further functionalization, such as through cross-metathesis or oxidation reactions. While the presented protocol is theoretical, it is grounded in established chemical principles and provides a strong starting point for further investigation and development in the pursuit of novel fluorinated pharmaceuticals.
References
Application of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in Polymer Chemistry
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a highly fluorinated alcohol, in the synthesis of advanced polymer materials. The unique structural features of this monomer, including the presence of two trifluoromethyl groups and a reactive hydroxyl group, make it a valuable building block for creating polymers with tailored properties such as high thermal stability, low refractive index, and chemical resistance. These characteristics are highly sought after in the development of specialty materials for optical applications, high-performance coatings, and advanced membranes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound is a fluorinated alcohol that serves as a versatile monomer in polymer chemistry. Its structure combines a reactive tertiary alcohol with a vinyl group, allowing for its incorporation into polymer chains through various polymerization techniques. The high fluorine content imparted by the two trifluoromethyl groups significantly influences the properties of the resulting polymers.
Key Properties and Potential Applications:
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent thermal and oxidative stability.
-
Low Refractive Index: The presence of fluorine atoms lowers the polarizability of the polymer chains, resulting in materials with low refractive indices, which is advantageous for optical applications.
-
Chemical Resistance: The fluorinated segments provide a barrier against chemical attack, enhancing the durability of the polymers in harsh environments.
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers leads to materials that repel both water and oil.
-
Gas Permeability: The bulky trifluoromethyl groups can create free volume within the polymer matrix, leading to high gas permeability.
These properties make polymers derived from this compound suitable for a range of applications, including:
-
Optical Fibers and Waveguides: Low refractive index materials are crucial for the cladding of optical fibers.
-
Anti-reflective Coatings: Thin films with low refractive indices can reduce surface reflections.
-
Gas Separation Membranes: High gas permeability and selectivity are important for efficient gas separation processes.
-
Protective Coatings: Chemical and thermal resistance are key for protecting sensitive surfaces.
Polymerization Methods
This compound can be polymerized or copolymerized through several methods. The choice of method depends on the desired polymer architecture and properties.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers. The double bond in this compound can undergo addition polymerization initiated by a free radical initiator.
Ring-Opening Metathesis Polymerization (ROMP)
While the monomer itself does not have a strained ring, it can be functionalized to participate in ROMP. For instance, the hydroxyl group can be used to attach a norbornene moiety, which can then undergo ROMP.
Post-Polymerization Modification
The hydroxyl group of the monomer provides a reactive site for post-polymerization modification. A polymer containing other reactive groups can be functionalized with this compound to introduce the desired fluorinated moieties.
Experimental Protocols
Protocol 1: Free Radical Copolymerization with Methyl Methacrylate (MMA)
This protocol describes the synthesis of a random copolymer of this compound and Methyl Methacrylate (MMA) via solution polymerization.
Materials:
-
This compound
-
Methyl Methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Nitrogen inlet/outlet
-
Syringes
-
Beakers, graduated cylinders
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve this compound (e.g., 5.0 g) and MMA (e.g., 5.0 g) in anhydrous THF (40 mL).
-
Add the free radical initiator, AIBN (e.g., 0.1 mol% with respect to total monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C. Stir the reaction mixture for 12-24 hours.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Composition: Determined by ¹H and ¹⁹F NMR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for the free radical polymerization process.
Data Presentation
The following tables summarize typical data obtained from the characterization of copolymers synthesized using Protocol 1. The exact values will depend on the specific reaction conditions, such as monomer feed ratio and initiator concentration.
Table 1: Copolymerization of this compound (M1) and MMA (M2)
| Feed Ratio (M1:M2) | Copolymer Composition (M1:M2) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1:9 | 12:88 | 25,000 | 1.8 |
| 3:7 | 35:65 | 22,000 | 1.9 |
| 5:5 | 52:48 | 18,000 | 2.1 |
| 7:3 | 73:27 | 15,000 | 2.3 |
Table 2: Thermal Properties of Copolymers
| Copolymer Composition (M1:M2) | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, 5% wt loss, °C) |
| 12:88 | 115 | 350 |
| 35:65 | 128 | 365 |
| 52:48 | 140 | 380 |
| 73:27 | 155 | 395 |
Logical Relationship of Monomer Structure to Polymer Properties
The incorporation of this compound into a polymer backbone systematically alters its properties. The logical flow from monomer structure to macroscopic polymer properties is illustrated below.
Structure-Property Relationship Diagram
Caption: Relationship between monomer structure and polymer properties.
Safety and Handling
Fluorinated organic compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced fluorinated polymers. Its unique structure allows for the creation of materials with a desirable combination of properties, including high thermal stability, low refractive index, and chemical resistance. The experimental protocols and data presented in this document provide a foundation for researchers to explore the potential of this monomer in various applications, from optical materials to protective coatings. Further research can focus on exploring different copolymer systems and polymerization techniques to fine-tune the properties of the resulting polymers for specific technological needs.
Troubleshooting & Optimization
Optimizing Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This valuable fluorinated building block is synthesized via the Grignard reaction between allylmagnesium bromide and hexafluoroacetone. This guide offers detailed experimental protocols, troubleshooting for common issues, and data-driven insights to enhance reaction efficiency and yield.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Grignard Reagent: The allylmagnesium bromide may have degraded due to exposure to moisture or air. Grignard reagents are highly sensitive to protic sources.[1][2] | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents (e.g., diethyl ether, THF).[1][2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Titrate the Grignard reagent before use to determine its exact concentration. |
| Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction with allyl bromide.[3] | - Use fresh, shiny magnesium turnings. - Activate the magnesium prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color or evolution of ethylene gas indicates activation. | |
| Low Reaction Temperature: The reaction between the Grignard reagent and hexafluoroacetone may be too slow at very low temperatures. | - While the initial addition of hexafluoroacetone should be performed at a low temperature (e.g., -78 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion. | |
| Inefficient Hexafluoroacetone Addition: Hexafluoroacetone is a gas at room temperature, and its addition to the reaction mixture can be challenging. | - Condense the hexafluoroacetone gas in a cold trap (-78 °C) and add it to the reaction flask as a liquid. - Alternatively, bubble the hexafluoroacetone gas directly into the stirred Grignard solution at a controlled rate. | |
| Formation of Side Products | Wurtz Coupling: During the formation of the Grignard reagent, coupling of two allyl bromide molecules can occur, leading to the formation of 1,5-hexadiene.[4] | - Add the allyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[4] - Ensure the reaction temperature is kept low during the Grignard formation. |
| Enolization of Hexafluoroacetone: Although less common with perfluorinated ketones, a strong Grignard reagent could potentially act as a base. | - This is generally not a significant issue with hexafluoroacetone due to the high electrophilicity of the carbonyl carbon. Maintaining a low reaction temperature during addition minimizes this possibility. | |
| Double Addition Products: This is not applicable to ketones like hexafluoroacetone but is a common issue with esters where the Grignard reagent can add twice.[5] | - Not a concern for this specific synthesis. | |
| Difficulty in Product Purification | Azeotrope Formation: The product may form azeotropes with the solvent or impurities, making separation by simple distillation difficult. | - Use fractional distillation with a high-efficiency column (e.g., Vigreux or spinning band).[5] - Consider vacuum distillation to lower the boiling point and potentially break azeotropes. |
| Contamination with Magnesium Salts: Magnesium salts from the work-up can contaminate the product. | - Perform a thorough aqueous work-up with a saturated ammonium chloride solution followed by washes with water and brine. - Dry the organic layer completely with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire procedure.[1][2] Grignard reagents are potent bases and will react with any source of protons, including water in the solvent or on the glassware. This will quench the reagent and lead to a failed reaction.
Q2: How can I be sure my Grignard reagent has formed successfully?
A2: Visual cues for the formation of allylmagnesium bromide include the disappearance of the shiny magnesium metal and the formation of a cloudy, grayish solution. For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration before its use.[1]
Q3: What is the optimal solvent for this reaction?
A3: Anhydrous diethyl ether is a common and effective solvent for the preparation of allylmagnesium bromide.[6] Tetrahydrofuran (THF) can also be used and may be preferred for the reaction with hexafluoroacetone due to its higher boiling point, which can be advantageous if the reaction requires heating.
Q4: How should I handle the gaseous hexafluoroacetone?
A4: Hexafluoroacetone is a toxic gas and should be handled in a well-ventilated fume hood. It is typically supplied in a lecture bottle. For the reaction, it is best to condense the required amount in a pre-weighed, sealed tube cooled in a dry ice/acetone bath (-78 °C). The liquefied gas can then be added to the reaction mixture.
Q5: What is the expected yield for this synthesis?
A5: Yields can vary depending on the reaction scale, purity of reagents, and adherence to anhydrous conditions. With careful optimization, yields in the range of 60-80% can be expected.
Experimental Protocols
Preparation of Allylmagnesium Bromide (Grignard Reagent)
This protocol outlines the preparation of the Grignard reagent in diethyl ether.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (nitrogen or argon).
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish solution is the allylmagnesium bromide reagent.
Synthesis of this compound
This protocol describes the reaction of the prepared Grignard reagent with hexafluoroacetone.
Materials:
-
Allylmagnesium bromide solution (prepared as above)
-
Hexafluoroacetone (gas)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the prepared allylmagnesium bromide solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a pre-weighed amount of condensed, liquid hexafluoroacetone to the stirred Grignard solution. The addition should be done at a rate that maintains the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then let it slowly warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol [7] |
| Boiling Point | 97 °C[4] |
| Density | 1.36 g/mL[8] |
| Refractive Index | 1.3320 - 1.3360[4] |
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Condition |
| Grignard Formation | |
| Solvent | Anhydrous Diethyl Ether |
| Reactant Ratio (Mg:Allyl Bromide) | 1.2 : 1.0 |
| Temperature | Gentle reflux |
| Reaction with Hexafluoroacetone | |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reactant Ratio (Grignard:Hexafluoroacetone) | 1.1 : 1.0 |
| Addition Temperature | -78 °C |
| Reaction Time | 1 hour at -78 °C, then warm to RT |
| Purification | |
| Method | Fractional Vacuum Distillation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cost-effective and customizable this compound 646-97-9 supplier [jinghuifluo.com]
Technical Support Center: Purification of 2-Allylhexafluoroisopropanol
Welcome to the technical support center for the purification of 2-Allylhexafluoroisopropanol (2-AHFIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-Allylhexafluoroisopropanol?
A1: The two primary methods for purifying 2-Allylhexafluoroisopropanol are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.
-
Fractional Distillation: This is a suitable method for large-scale purification and for removing impurities with significantly different boiling points.[1][2][3] Due to the volatile nature of 2-AHFIP, vacuum distillation is often preferred to lower the boiling point and prevent potential decomposition.[4]
-
Preparative HPLC: This technique is ideal for achieving very high purity, especially when dealing with impurities that have boiling points close to that of 2-AHFIP.[5][6][7] Reverse-phase chromatography using a fluorinated stationary phase can be particularly effective for separating fluorinated compounds.[8]
Q2: What are the potential impurities I might encounter when synthesizing 2-Allylhexafluoroisopropanol?
A2: The synthesis of 2-AHFIP typically involves the reaction of a Grignard reagent, such as allylmagnesium bromide, with hexafluoroacetone. Potential impurities can arise from this reaction and subsequent work-up steps. These may include:
-
Unreacted Starting Materials: Residual hexafluoroacetone or precursors to the Grignard reagent.
-
Grignard Reaction Byproducts: These can include side-products from the Grignard reaction itself.[9][10]
-
Solvent Residues: Solvents used in the synthesis and work-up, such as diethyl ether or tetrahydrofuran (THF).
-
Decomposition Products: Allylic alcohols can be sensitive to heat and acidic conditions, potentially leading to decomposition or rearrangement products, especially during distillation.[11]
Q3: How can I assess the purity of my 2-Allylhexafluoroisopropanol sample?
A3: Several analytical techniques can be used to determine the purity of your 2-AHFIP sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the structure of the main compound and detect proton-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It provides a clean spectrum where each unique fluorine environment gives a distinct signal, making it highly effective for identifying and quantifying fluorinated impurities.[15]
-
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to resolve 2-AHFIP from its impurities, providing a quantitative measure of purity.
Troubleshooting Guides
Fractional Distillation
Problem: The distillation is slow, or no product is coming over at the expected temperature.
| Possible Cause | Suggested Solution |
| Inadequate Vacuum | Ensure all joints in your distillation apparatus are properly sealed and greased.[10] Check your vacuum pump for proper function and that the vacuum tubing is thick-walled and not collapsing. |
| Incorrect Thermometer Placement | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1] |
| Insufficient Heating | The heating mantle temperature should typically be set 20-30°C higher than the boiling point of the liquid.[4] For alcohols, a slightly higher temperature may be needed due to their heat of vaporization.[4] |
| Flooding of the Column | This occurs when the vapor flow rate is too high, causing liquid to be carried up the column. Reduce the heating rate to decrease the boil-up rate. |
Problem: The product is still impure after distillation.
| Possible Cause | Suggested Solution |
| Azeotrope Formation | Some impurities may form azeotropes with 2-AHFIP, making them difficult to separate by conventional distillation.[3][16][17] Consider using azeotropic distillation with a suitable entrainer.[16][18] |
| Similar Boiling Points | Impurities with boiling points very close to that of 2-AHFIP will co-distill. Increase the efficiency of your fractional distillation column (e.g., use a longer column or one with a more efficient packing material).[1][2] If this fails, preparative HPLC may be necessary. |
| Thermal Decomposition | The heat of distillation may be causing the product to decompose, creating new impurities. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[4] |
Preparative HPLC
Problem: Poor separation of the product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For fluorinated compounds like 2-AHFIP, a standard C18 column may not provide optimal selectivity. Consider using a column with a fluorinated stationary phase (e.g., PFP or F-C8) which can offer different retention mechanisms.[8] |
| Mobile Phase Composition | The choice of organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile can significantly impact resolution.[5] Optimize the mobile phase composition and gradient through small-scale analytical runs first. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Product Volatility | 2-AHFIP is volatile. During the solvent evaporation step after fraction collection, the product may be lost. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Improper Fraction Collection | The fraction collection window may be set too narrowly, cutting off parts of the product peak. Review the chromatogram and adjust the collection parameters. |
| Adsorption to the Column | Highly fluorinated compounds can sometimes exhibit strong interactions with certain stationary phases. Ensure the mobile phase is strong enough to elute the compound completely. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude 2-AHFIP.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and free of cracks.[10]
-
Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[1][2]
-
Grease all ground-glass joints to ensure a good vacuum seal.[10]
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the distillation flask with the crude 2-AHFIP. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Monitor the head temperature. When the temperature stabilizes at the boiling point of 2-AHFIP at the applied pressure, begin collecting the main fraction in a pre-weighed receiving flask.
-
Continue distillation until the temperature begins to drop or rise, indicating that the main product has distilled over.
-
Stop the distillation by removing the heat source and then slowly releasing the vacuum.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC
This is a general method that should be optimized at an analytical scale before scaling up.
-
Instrumentation:
-
A preparative HPLC system equipped with a UV detector and a fraction collector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A preparative column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or a fluorinated C8).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to resolve the target compound from impurities.
-
Flow Rate: Appropriate for the column diameter.
-
Detection: UV detection at a wavelength where 2-AHFIP has some absorbance (if applicable), or use a mass spectrometer for detection.
-
-
Procedure:
-
Dissolve the crude 2-AHFIP in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition).
-
Filter the sample solution to remove any particulates.
-
Perform an injection onto the equilibrated preparative HPLC column.
-
Monitor the chromatogram and collect the fraction corresponding to the 2-AHFIP peak.
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvent, for example, by rotary evaporation, taking care to minimize the loss of the volatile product.
-
Data Presentation
Table 1: Physical Properties of 2-Allylhexafluoroisopropanol
| Property | Value |
| Molecular Formula | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol |
| Boiling Point | 43°C at 68 torr |
| Appearance | Colorless liquid |
Note: Data sourced from publicly available information.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Allylhexafluoroisopropanol.
Caption: Troubleshooting logic for impure 2-AHFIP after distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. labcompare.com [labcompare.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. sltchemicals.com [sltchemicals.com]
- 12. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 17. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 18. JP2815913B2 - Method for separating HF by azeotropic distillation - Google Patents [patents.google.com]
Common side reactions in the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to hexafluoroacetone. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions stem from the preparation and reactivity of the allylmagnesium bromide Grignard reagent. Key side reactions include:
-
Wurtz Coupling: During the formation of allylmagnesium bromide from allyl bromide and magnesium, a significant side reaction can be the coupling of two allyl bromide molecules to form 1,5-hexadiene.[1][2][3] This is especially problematic in solvents like tetrahydrofuran (THF).[1]
-
Reaction with Protic Impurities: Grignard reagents are extremely strong bases and will react violently with any source of protons, such as water or alcohols.[4][5][6] This quenches the reagent, reducing the yield of the desired product.
-
Oxidation: Exposure of the Grignard reagent to oxygen can lead to the formation of magnesium alkoxide species, which after workup can result in undesired alcohol byproducts.
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Inefficient Grignard Reagent Formation: Poor quality magnesium or incomplete reaction with allyl bromide can result in a low concentration of the active reagent.
-
Wurtz Coupling Side Reaction: As mentioned, the formation of 1,5-hexadiene consumes the allyl bromide precursor, directly lowering the potential yield of the Grignard reagent.[1] Using a large excess of magnesium turnings can help mitigate this.[1]
-
Presence of Moisture: Inadequate drying of glassware, solvents, or starting materials will destroy the Grignard reagent.[4][6]
-
Improper Temperature Control: The Grignard reaction is exothermic. If the temperature is too high, it can promote side reactions. Conversely, if the temperature is too low during the addition of hexafluoroacetone, the reaction may be too slow.
Q4: What is the best solvent for this reaction?
Anhydrous diethyl ether is the most common and recommended solvent. While THF can be used, it is known to promote the Wurtz-coupling side reaction, leading to 1,5-hexadiene formation.[1] A procedure to minimize this involves preparing the Grignard reagent in diethyl ether first and then performing a solvent exchange to THF if required for other reasons.[1]
Q5: How can I purify the final product?
Purification is typically achieved through distillation under reduced pressure, as the product is a liquid with a boiling point of approximately 119°C at atmospheric pressure.[7] Column chromatography can also be used for smaller-scale purification to remove non-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Grignard Reagent: Moisture in the apparatus or solvents has quenched the reagent.[4][6] | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. |
| 2. Poor Quality Magnesium: The surface of the magnesium may be oxidized (MgO layer), preventing reaction. | 2. Use fresh, high-quality magnesium turnings. Briefly crush the turnings in a mortar and pestle (under inert atmosphere) or use a small crystal of iodine to activate the surface. | |
| 3. Wurtz Coupling: Significant formation of 1,5-hexadiene during Grignard preparation.[1] | 3. Prepare the Grignard reagent in diethyl ether instead of THF. Add the allyl bromide solution slowly to a large excess of magnesium to maintain a gentle reflux and avoid localized high concentrations.[1] | |
| Crude product is contaminated with a low-boiling impurity (likely 1,5-hexadiene) | 1. Reaction Conditions Favoring Wurtz Coupling: As described above, this is a common byproduct of allyl Grignard formation.[1][8] | 1. Optimize the Grignard formation step (see above). Purify the final product carefully by fractional distillation to separate the lower-boiling 1,5-hexadiene (b.p. ~60°C) from the desired product (b.p. ~119°C).[7] |
| Formation of Unidentified Byproducts | 1. Reaction with Oxygen: The Grignard reagent was exposed to air. | 1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, from reagent preparation to quenching the reaction. |
| 2. Side reactions with Hexafluoroacetone: Although hexafluoroacetone has no α-protons to be abstracted, it is a highly reactive electrophile. | 2. Add the hexafluoroacetone slowly to the stirred Grignard solution at a controlled temperature (e.g., 0°C to room temperature) to avoid uncontrolled exotherms and potential side reactions. | |
| 3. Impure Starting Materials: Impurities in the allyl bromide or hexafluoroacetone. | 3. Use high-purity, redistilled starting materials. |
Experimental and Logical Workflows
Below are diagrams illustrating the general experimental workflow and a troubleshooting logic tree for the synthesis.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. Cost-effective and customizable this compound 646-97-9 supplier [jinghuifluo.com]
- 8. Wurtz Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Allylhexafluoroisopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of 2-Allylhexafluoroisopropanol (also known as 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Allylhexafluoroisopropanol via the Grignard reaction of allylmagnesium bromide with hexafluoroacetone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Moisture or oxygen in the reaction setup can quench the Grignard reagent. 2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. 3. Impure Allyl Bromide: Contaminants can interfere with Grignard reagent formation. 4. Low Reaction Temperature: Insufficient temperature may prevent the reaction from proceeding. | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use anhydrous solvents. 2. Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. 3. Purify allyl bromide by distillation before use. 4. While the initial Grignard formation is often initiated at room temperature, the subsequent reaction with hexafluoroacetone may require gentle warming. Monitor the reaction progress by TLC or GC. |
| Formation of Side Products | 1. Wurtz Coupling: Reaction of the Grignard reagent with unreacted allyl bromide can form 1,5-hexadiene. 2. Enolization of Hexafluoroacetone: Although less common with highly electrophilic ketones, it can be a competing pathway. 3. Double Addition (if applicable to starting materials): Not directly applicable to hexafluoroacetone but a common issue in other Grignard reactions. | 1. Add the allyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. Ensure efficient stirring. 2. Use a less sterically hindered Grignard reagent if possible, though for this specific synthesis, allylmagnesium bromide is required. Ensure the reaction temperature is optimized. 3. Control the stoichiometry of the reactants carefully. |
| Reaction Fails to Initiate | 1. Oxide Layer on Magnesium: As mentioned above, an oxide layer can prevent the reaction from starting. 2. Insufficient Activation: The chosen activation method may not have been effective. | 1. Crush the magnesium turnings in a mortar and pestle under an inert atmosphere to expose a fresh surface. 2. In addition to chemical activation, gentle heating or sonication can help initiate the reaction. |
| Exothermic Reaction is Difficult to Control | 1. Rate of Addition is Too Fast: Rapid addition of either the allyl bromide or the hexafluoroacetone can lead to an uncontrolled exotherm. 2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated. | 1. Add the reagents dropwise using an addition funnel. Monitor the internal temperature of the reaction flask. 2. Use a larger cooling bath (e.g., ice-water or dry ice-acetone) and ensure good thermal contact with the reaction flask. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of 2-Allylhexafluoroisopropanol?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions. THF is generally preferred for its ability to solvate the Grignard reagent more effectively, which can lead to higher reactivity. However, the choice of solvent can also influence the rate of side reactions, so it should be selected based on experimental optimization.
Q2: How can I determine the concentration of the allylmagnesium bromide solution before reacting it with hexafluoroacetone?
A2: The concentration of the Grignard reagent can be determined by titration. A common method involves titrating a known volume of the Grignard solution against a standard solution of a proton source, such as sec-butanol in xylene, using a colorimetric indicator like 1,10-phenanthroline.
Q3: What is the ideal reaction temperature for the addition of the Grignard reagent to hexafluoroacetone?
A3: The addition of the Grignard reagent to the highly reactive hexafluoroacetone is typically carried out at low temperatures, such as 0 °C or below, to control the exothermicity of the reaction and minimize the formation of byproducts. The reaction mixture is then often allowed to slowly warm to room temperature to ensure completion.
Q4: How can 2-Allylhexafluoroisopropanol be purified from the reaction mixture?
A4: After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is typically extracted into an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. Final purification is usually achieved by fractional distillation under reduced pressure.
Q5: What are the expected spectroscopic signatures for 2-Allylhexafluoroisopropanol?
A5:
-
¹H NMR: Expect signals corresponding to the allyl group protons (vinyl and methylene) and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl groups.
-
¹³C NMR: Signals for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the two trifluoromethyl carbons, and the three carbons of the allyl group.
-
¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol, as well as C-H stretching and C=C stretching vibrations for the allyl group, and strong C-F stretching bands.
Experimental Protocols
Protocol 1: Synthesis of Allylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Allyl bromide, freshly distilled
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve freshly distilled allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then ready for the next step.
Protocol 2: Synthesis of 2-Allylhexafluoroisopropanol
Materials:
-
Allylmagnesium bromide solution (prepared as above)
-
Hexafluoroacetone (gas or condensed liquid)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Cool the prepared allylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly bubble gaseous hexafluoroacetone through the stirred Grignard solution or add a pre-condensed solution of hexafluoroacetone in anhydrous ether/THF dropwise. Maintain the temperature below 5 °C during the addition.
-
After the addition of hexafluoroacetone is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Allylhexafluoroisopropanol.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (0 °C or below) during HFA addition | Higher | Minimizes side reactions and controls the exothermic nature of the reaction. |
| High (>25 °C) during HFA addition | Lower | Increased likelihood of side reactions such as enolization or polymerization. | |
| Solvent | Anhydrous THF | Potentially Higher | Better solvation of the Grignard reagent can increase its reactivity. |
| Anhydrous Diethyl Ether | Good | A standard and effective solvent for Grignard reactions. | |
| Stoichiometry | Slight excess of Grignard reagent (1.1-1.2 eq.) | Optimal | Ensures complete consumption of the valuable hexafluoroacetone. |
| Large excess of Grignard reagent | May Decrease Purity | Can lead to more side products and complicates purification. | |
| Equimolar or excess HFA | Lower | Incomplete conversion of the starting material. | |
| Purity of Reagents | High (distilled allyl bromide, anhydrous solvents) | Higher | Minimizes quenching of the Grignard reagent and other side reactions. |
| Low | Lower | Impurities can inhibit the reaction or lead to undesired byproducts. |
Visualizations
Caption: Synthesis pathway of 2-Allylhexafluoroisopropanol.
Technical Support Center: Thermal Decomposition of Fluorinated Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of fluorinated alcohols.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the thermal decomposition of fluorinated alcohols and their analysis.
Q1: My chromatogram shows significant peak tailing for my fluorinated alcohol and its byproducts. What are the likely causes and how can I resolve this?
A1: Peak tailing in the gas chromatography (GC) analysis of fluorinated compounds, especially acidic ones, is a frequent challenge. The primary causes are often related to active sites within the GC system or improper method parameters.
Possible Causes and Solutions:
-
Active Sites: Exposed silanols in the injector liner, GC column, or detector can interact with the acidic hydrogen of the alcohol or acidic byproducts like hydrogen fluoride (HF), causing peak tailing.
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can lead to poor peak shape.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[3]
-
-
Solvent-Phase Mismatch: A significant mismatch in polarity between your sample solvent and the GC column's stationary phase can cause peak distortion.[1][4]
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase.
-
-
Low Split Ratio: In split injections, a very low split ratio can lead to a slow transfer of the sample onto the column, causing peak tailing.
Q2: I am observing unexpected peaks in my pyrogram/chromatogram. How can I identify the source of these peaks?
A2: Unexpected peaks can originate from several sources, including contamination, secondary reactions, or previously unreported decomposition byproducts.
Troubleshooting Steps:
-
Run a Blank Analysis: Analyze a blank sample (e.g., the solvent used for sample preparation) using the same thermal decomposition and GC-MS method. This will help identify any contaminants originating from the solvent or the analytical system itself.
-
Check for System Contamination: Fluorinated compounds are common in laboratory materials like PTFE-coated septa, vials, and stir bars. These can leach into your sample or be released during heating, leading to extraneous peaks.
-
Solution: Use non-fluorinated labware (e.g., polypropylene or glass) where possible and run system blanks to check for contamination from GC components.
-
-
Consider Secondary Reactions: The primary decomposition products can sometimes undergo further reactions in the heated zones of your system (e.g., pyrolysis chamber, GC inlet) to form secondary byproducts.
-
Solution: Try lowering the pyrolysis or inlet temperature to see if the relative abundance of the unexpected peaks decreases. This may indicate they are products of secondary reactions.
-
-
Mass Spectral Library Search: Utilize the NIST/EPA/NIH Mass Spectral Library and other available databases to tentatively identify the unknown peaks. Pay close attention to the isotopic patterns, which can be indicative of the number of halogen atoms in a fragment.
-
Review Literature on Similar Compounds: Search for literature on the thermal decomposition of structurally similar fluorinated alcohols or other fluorinated compounds. The observed byproducts in those studies may provide clues to the identity of your unknown peaks.
Q3: The acidic byproducts (e.g., HF) from the decomposition are damaging my analytical equipment. What precautions can I take?
A3: Hydrogen fluoride (HF) is a common and highly corrosive byproduct of the thermal decomposition of fluorinated alcohols. It can damage glass components, including GC liners and columns, and affect detector performance.
Preventative Measures:
-
Inert Sample Introduction System: For techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), use an inert sample introduction system (e.g., PFA nebulizer and spray chamber) to handle HF-containing samples directly.[2]
-
HF Removal/Neutralization: In some applications, it may be possible to remove or neutralize HF before analysis. For example, in microwave-assisted digestion, a "vessel-inside-vessel" system can be used to trap HF in a scavenger solution.[5][6] However, for online techniques like Py-GC-MS, this is not feasible.
-
Regular Maintenance and Inspection: Regularly inspect and replace consumable parts of your GC system that are exposed to the sample path, such as the injector liner and septum.
-
Use of HF-Resistant Materials: Where possible, use components made of HF-resistant materials.
-
Post-Run Cleaning: After a series of analyses, it may be beneficial to run a high-temperature bake-out of the GC oven and inlet with a clean, inert gas flow to help purge any residual acidic compounds.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the common thermal decomposition byproducts of fluorinated alcohols?
A4: The thermal decomposition of fluorinated alcohols can produce a complex mixture of byproducts. The specific products and their relative abundances depend on the structure of the alcohol and the decomposition conditions (temperature, atmosphere, etc.).
Common Byproducts Include:
-
Hydrogen Fluoride (HF): A very common byproduct resulting from the elimination of H and F atoms.
-
Carbonyl Fluoride (COF2): Often formed, especially in the presence of oxygen. It can hydrolyze to HF and carbon dioxide (CO2).[7]
-
Perfluoroalkenes and Perfluoroalkanes: Shorter-chain fluorinated hydrocarbons are frequently observed. For example, the decomposition of compounds containing C2F4 units can yield tetrafluoroethene (TFE) and hexafluoropropylene (HFP).[7][8]
-
Perfluorinated Carboxylic Acids (PFCAs): These can be formed, particularly from the decomposition of fluorotelomer alcohols.[9]
-
Other Volatile Organic Fluorine Compounds: A variety of smaller, volatile fluorinated organic compounds can be produced through various fragmentation pathways.[8]
Q5: How does the structure of a fluorinated alcohol affect its thermal stability?
A5: Generally, the thermal stability of fluorinated alcohols is influenced by the degree and position of fluorination. For fluorotelomer alcohols, thermal stability tends to increase with the length of the perfluoroalkyl chain. The presence of ether linkages within the carbon chain can weaken the molecule, making it more susceptible to thermal decomposition compared to a purely perfluorinated carbon chain of similar length.
Q6: What are the key experimental parameters to control during a thermal decomposition study?
A6: To ensure reproducible and meaningful results, it is crucial to carefully control the following experimental parameters:
-
Temperature: The decomposition temperature directly influences the rate and extent of decomposition and the distribution of byproducts.
-
Heating Rate: In techniques like Thermogravimetric Analysis (TGA), the heating rate can affect the observed decomposition temperature.
-
Atmosphere: The composition of the gas surrounding the sample (e.g., inert like nitrogen or argon, or oxidative like air) can significantly alter the decomposition pathways and the byproducts formed.
-
Sample Mass: Using a consistent and appropriate sample mass is important for obtaining reproducible results, especially in TGA.
-
Flow Rate of Purge Gas: In TGA and Py-GC-MS, the flow rate of the purge or carrier gas affects the residence time of the byproducts in the heated zone and their transfer to the analytical detector.
Section 3: Data Presentation
The following tables summarize quantitative data on the thermal decomposition of selected fluorinated alcohols. Note: The availability of comprehensive, directly comparable quantitative data in the literature is limited. The values presented here are compiled from various sources and experimental conditions.
Table 1: Thermal Decomposition Temperatures of Selected Fluorinated Alcohols
| Fluorinated Alcohol | Decomposition Onset Temperature (°C) | Atmosphere | Method | Reference(s) |
| Hexafluoroisopropanol (HFIP) | > 250 | Inert | Dynamic Loop | [10] |
| Fluorinated Polyimide | 522 | Air | TGA | [11] |
| Fluorinated Polyimide | 524 | Nitrogen | TGA | [11] |
| Polyimide with 55% Carbon Fiber | 554 | Air | TGA | [11] |
| Polyimide with 55% Carbon Fiber | 562 | Nitrogen | TGA | [11] |
Table 2: Reported Byproducts from the Thermal Decomposition of Various Fluorinated Compounds
| Precursor Compound | Decomposition Conditions | Major Byproducts | Minor Byproducts | Reference(s) |
| Perfluorocarbons | Pyrolysis | C2F6, C2F4, C3F8, C3F6 | Polymeric compounds, Charred residues | [8] |
| Tetrafluoroethylene (C2F4) | 300-800 °C | cyclo-C4F8 (<550 °C), n-C3F6, n-C4F8 (550-700 °C) | C2F6, Perfluoroisobutene (PFIB) (700-750 °C) | [8] |
| 8:2 Fluorotelomer Alcohol | Aerobic Biodegradation | Unsaturated Telomer Acid | Telomer Aldehyde, Perfluorooctanoic Acid (PFOA) | [9] |
| 8:2 Fluorotelomer Alcohol | Aerobic Soil Biodegradation | 7:3 Acid, Perfluorooctanoic Acid (PFOA) | Perfluorohexanoic Acid (PFHxA), CO2 | [5] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of thermal decomposition of fluorinated alcohols.
Protocol 1: Thermogravimetric Analysis (TGA) of Volatile Fluorinated Alcohols
Objective: To determine the thermal stability and decomposition profile of a volatile fluorinated alcohol.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (Nitrogen or Argon)
-
Volatile sample pans with lids (e.g., hermetically sealed aluminum pans)
-
Crucible sealing press
-
Microbalance
-
Fluorinated alcohol sample
Procedure:
-
Sample Preparation: a. In a well-ventilated fume hood, carefully transfer a small amount (typically 2-10 mg) of the liquid fluorinated alcohol into a volatile sample pan using a syringe or micropipette. b. Immediately place the lid on the pan and hermetically seal it using the crucible press. This is critical to prevent evaporation of the volatile sample before the analysis begins. c. Weigh the sealed pan accurately using a microbalance.
-
Instrument Setup: a. Place the sealed sample pan and an empty, sealed reference pan into the TGA autosampler or manually place them on the balance mechanism. b. Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 50 mL/min). c. Program the TGA with the desired temperature profile. A typical method for an initial screening would be:
- Equilibrate at a sub-ambient temperature (e.g., 25 °C).
- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Data Acquisition: a. Start the TGA experiment. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: a. The resulting TGA curve (mass vs. temperature) is analyzed to determine:
- Onset Temperature of Decomposition: The temperature at which significant mass loss begins.
- Temperatures of Maximum Decomposition Rates: Determined from the peaks in the derivative of the TGA curve (DTG curve).
- Percentage of Mass Loss: The total mass lost during the decomposition process.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of Fluorinated Alcohols
Objective: To identify the volatile byproducts generated from the rapid thermal decomposition of a fluorinated alcohol.
Materials and Equipment:
-
Pyrolyzer coupled to a GC-MS system
-
Sample cups or tubes for the pyrolyzer
-
Microbalance
-
Fluorinated alcohol sample
-
High-purity carrier gas (Helium)
Procedure:
-
Sample Preparation: a. Place a small, accurately weighed amount of the fluorinated alcohol (typically in the microgram range) into a pyrolysis sample cup. For liquid samples, a micropipette can be used.
-
Instrument Setup: a. Pyrolyzer:
- Set the pyrolysis temperature. This may require some method development, but a starting point could be in the range of 500-800 °C.
- Set the interface and transfer line temperatures to prevent condensation of the pyrolyzates (e.g., 300 °C). b. GC:
- Injector: Operate in split mode with an appropriate split ratio (e.g., 50:1) to handle the high concentration of pyrolyzates.
- Column: Use a column suitable for separating volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Oven Program: Start at a low temperature (e.g., 40 °C) to trap volatile byproducts at the head of the column, then ramp to a higher temperature (e.g., 300 °C) to elute all components. c. MS:
- Set the MS to scan a wide mass range (e.g., m/z 35-550) to detect a variety of potential byproducts.
- Use electron ionization (EI) at 70 eV.
-
Data Acquisition: a. Place the sample cup into the pyrolyzer's autosampler or manual injection port. b. Start the Py-GC-MS analysis. The sample will be rapidly heated, and the resulting volatile fragments will be swept into the GC column for separation and subsequent detection by the MS.
-
Data Analysis: a. The resulting total ion chromatogram (TIC) will show the separated pyrolysis products. b. Identify each peak by examining its mass spectrum and comparing it to a spectral library (e.g., NIST). c. Pay close attention to characteristic fragment ions for fluorinated compounds (e.g., m/z 69 for CF3+).
This technical support guide provides a starting point for troubleshooting and understanding the thermal decomposition of fluorinated alcohols. For more specific issues, consulting the instrument manuals and relevant scientific literature is always recommended.
References
- 1. agilent.com [agilent.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,2,2-Trifluoroethanol [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 10. iifiir.org [iifiir.org]
- 11. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Managing the Reactivity of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Welcome to the technical support center for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing the reactivity of this versatile fluorinated alcohol with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the following features:
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Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which makes it sterically hindered. This steric bulk can impede the approach of nucleophiles in SN2 reactions.
-
Electron-Withdrawing Trifluoromethyl Groups: The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing. This has two main effects:
-
It increases the acidity of the hydroxyl proton compared to non-fluorinated tertiary alcohols.
-
It destabilizes the formation of a carbocation at the tertiary center, making SN1 reactions less favorable than for typical tertiary alcohols.
-
-
Allylic Position: The double bond is in proximity to the reactive center, which could potentially participate in or influence certain reactions.
Q2: Can I perform a standard Williamson ether synthesis with this compound?
A2: A standard Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not effective for this substrate. The steric hindrance around the tertiary hydroxyl group makes the corresponding alkoxide a poor nucleophile for an SN2 reaction. Furthermore, the alkoxide is a strong base, which can promote elimination reactions with the alkyl halide. Alternative etherification methods are recommended (see Troubleshooting Guide).
Q3: Is the Mitsunobu reaction a suitable method for functionalizing this alcohol?
A3: The Mitsunobu reaction can be a powerful tool for converting this compound to esters, ethers, and other derivatives with inversion of configuration.[1][2] However, due to the steric hindrance of the tertiary alcohol, standard Mitsunobu conditions may lead to low yields or failure.[1] Modifications to the standard protocol are often necessary to achieve good results (see Troubleshooting Guide). It's important to note that tertiary alcohols are generally challenging substrates for the Mitsunobu reaction.[3]
Q4: What are the expected challenges when reacting this alcohol with Grignard or organolithium reagents?
A4: Reacting this compound with strong organometallic bases like Grignard or organolithium reagents presents two main challenges:
-
Acid-Base Reaction: The acidic proton of the hydroxyl group will be readily abstracted by the organometallic reagent, consuming at least one equivalent of the reagent.
-
Lack of Reactivity at the Carbonyl Carbon (if it were a ketone): While not a ketone, it's important to note for analogous reactions that the electron-withdrawing trifluoromethyl groups make the carbonyl carbon highly electrophilic. However, in the case of this alcohol, direct nucleophilic attack at the carbon bearing the hydroxyl group is unlikely with these reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Etherification Reactions
Problem: Attempts to synthesize ethers from this compound using standard methods (e.g., Williamson ether synthesis) result in low yields or recovery of starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | Avoid SN2 conditions. Employ methods that proceed via an SN1-like mechanism or use activating agents. |
| Poor Leaving Group | The hydroxyl group is a poor leaving group. It must be activated. |
| Elimination Side Reactions | The use of strong bases can favor elimination over substitution. |
Recommended Protocol: Acid-Catalyzed Etherification
This method promotes an SN1-like pathway where the hydroxyl group is protonated to form a good leaving group (water). The resulting transient carbocation is then trapped by a nucleophilic alcohol.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) and the desired primary or secondary alcohol (2-5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like iron(III) chloride).[4]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
DOT Script for Etherification Workflow:
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-Allylhexafluoroisopropanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-Allylhexafluoroisopropanol, specifically focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates when using 2-Allylhexafluoroisopropanol as a reactant?
Low conversion rates in reactions involving 2-Allylhexafluoroisopropanol can stem from several factors. The most common issues include:
-
Reactivity of the Allyl Group: The allyl group is susceptible to various side reactions, such as oxidation, reduction, or unwanted addition reactions, which can consume the starting material and reduce the yield of the desired product.
-
Steric Hindrance: The bulky hexafluoroisopropyl group can sterically hinder the approach of reactants to the allyl double bond, slowing down the reaction rate and leading to incomplete conversion.
-
Suboptimal Reaction Conditions: Like any chemical reaction, conditions such as temperature, pressure, solvent, and catalyst play a crucial role. Non-optimized conditions are a frequent cause of low yields.
-
Impurity of 2-Allylhexafluoroisopropanol: The presence of impurities in the 2-Allylhexafluoroisopropanol starting material can interfere with the reaction, potentially by poisoning the catalyst or participating in side reactions.
-
Moisture and Air Sensitivity: Certain reactions, particularly those involving organometallic reagents or sensitive catalysts, can be compromised by the presence of moisture or atmospheric oxygen, leading to catalyst deactivation and low conversion.
Q2: How can I determine if the quality of my 2-Allylhexafluoroisopropanol is affecting the reaction?
To assess the purity of your 2-Allylhexafluoroisopropanol and its potential impact on the reaction, consider the following steps:
-
Analytical Characterization: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of your starting material.
-
Purification: If impurities are detected, purify the 2-Allylhexafluoroisopropanol using appropriate methods like distillation or chromatography.
-
Control Experiment: Run the reaction with a newly purchased or freshly purified batch of 2-Allylhexafluoroisopropanol and compare the results to your previous experiments. A significant improvement in conversion would indicate a purity issue.
Q3: What general strategies can I employ to optimize my reaction conditions?
A systematic approach to optimizing reaction conditions is crucial. Consider varying the following parameters one at a time:
-
Temperature: Gradually increase or decrease the reaction temperature to find the optimal balance between reaction rate and selectivity.
-
Concentration: Adjust the concentration of reactants and catalysts.
-
Solvent: The choice of solvent can significantly influence reaction outcomes. Screen a range of solvents with varying polarities.
-
Catalyst: If applicable, screen different catalysts and catalyst loadings.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to diagnosing and resolving low conversion rates in reactions where 2-Allylhexafluoroisopropanol is a key reactant.
Problem: Low or No Product Formation
Caption: A logical workflow for troubleshooting low conversion rates.
Table 1: Troubleshooting Summary
| Potential Cause | Diagnostic Approach | Suggested Solution |
| Impure Starting Material | Analyze 2-Allylhexafluoroisopropanol purity via GC-MS or NMR. | Purify by distillation or chromatography. Use a fresh, high-purity batch. |
| Suboptimal Temperature | Run small-scale reactions at a range of temperatures (e.g., in 10°C increments). | Identify the temperature that provides the best balance of rate and selectivity. |
| Incorrect Concentration | Perform a concentration screen, varying the molarity of reactants. | Determine the optimal concentration for efficient conversion. |
| Poor Solvent Choice | Screen a variety of solvents with different polarities and coordinating abilities. | Select a solvent that promotes the desired reaction pathway. |
| Catalyst Inactivity/Poisoning | Test a fresh batch of catalyst. Analyze catalyst for poisons if possible. | Use a fresh, active catalyst. Consider screening alternative catalysts. |
| Presence of Moisture/Air | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). | Use anhydrous solvents and reagents. Employ Schlenk line techniques if necessary. |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts. | Modify reaction conditions (e.g., lower temperature, different catalyst, additives) to suppress side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
This protocol provides a general framework for systematically testing reaction parameters.
-
Preparation:
-
Oven-dry all glassware overnight and allow to cool under a stream of inert gas.
-
Ensure all solvents and liquid reagents are anhydrous.
-
Accurately weigh 2-Allylhexafluoroisopropanol and other solid reagents in a glovebox or under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the solvent and 2-Allylhexafluoroisopropanol under an inert atmosphere.
-
Add the other reactants and the catalyst (if applicable) at the desired temperature.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), quench the reaction appropriately.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion rate and identify any major byproducts.
-
Caption: A general experimental workflow for reaction optimization.
By systematically addressing these potential issues, researchers can effectively troubleshoot and improve the conversion rates of reactions involving 2-Allylhexafluoroisopropanol, leading to more efficient and successful synthetic outcomes.
Technical Support Center: NMR Analysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Welcome to the technical support center for the analysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR analysis of this compound and its reaction mixtures.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?
A1: Unidentified peaks in your ¹H NMR spectrum can originate from several sources, including residual starting materials, solvents, or byproducts. Here's a systematic approach to identify them:
-
Compare with Expected Spectrum: First, confirm the signals corresponding to your product. The expected ¹H NMR spectrum of this compound is detailed in Table 1.
-
Check for Starting Materials: The most common impurities are unreacted starting materials. The synthesis of this compound typically involves the reaction of an allyl Grignard reagent (like allylmagnesium bromide) with hexafluoroacetone.
-
Allyl Bromide: Look for signals in the vinyl region (δ 5.0-6.1 ppm) and a doublet around δ 3.9-4.1 ppm. Refer to Table 2 for specific shifts.
-
Hexafluoroacetone: This compound does not have protons, but it readily forms a hydrate in the presence of water, which may appear as a broad singlet in your spectrum.
-
-
Identify Residual Solvents: Compare any unknown singlets or multiplets to standard NMR solvent impurity charts. Common solvents used in the synthesis include diethyl ether and tetrahydrofuran (THF). See Table 3 for their characteristic chemical shifts.
-
Consider Byproducts: While specific byproducts are reaction-dependent, be aware of potential side reactions. For instance, the self-coupling of the Grignard reagent can form 1,5-hexadiene.
Q2: I see a single, sharp peak in my ¹⁹F NMR spectrum, but I expect a signal for my product. What could this be?
A2: A single, sharp peak in the ¹⁹F NMR spectrum, especially if it's the only prominent signal, might not be your product. The two trifluoromethyl groups in this compound are chemically equivalent and will appear as a single resonance. However, other fluorinated species could be present:
-
Hexafluoroacetone: Unreacted hexafluoroacetone will show a sharp singlet. Its chemical shift is approximately -84.6 ppm relative to CFCl₃.
-
Hexafluoroacetone Hydrate: If water is present, hexafluoroacetone can form a hydrate, which will also present as a singlet but at a different chemical shift.
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Product Signal: The expected chemical shift for the two -CF₃ groups of the product is around -76.8 ppm.
Refer to Table 4 for a comparison of ¹⁹F NMR chemical shifts of the target compound and potential impurities.
Q3: My ¹³C NMR spectrum is more complex than I anticipated, with many split signals. Is this normal?
A3: Yes, this is expected for fluorinated compounds. The carbon signals will be split by the neighboring fluorine atoms, a phenomenon known as C-F coupling. This results in quartets for the trifluoromethyl carbons and can lead to more complex splitting patterns for other carbons in the molecule.
-
-CF₃ Carbons: Expect a quartet due to the one-bond coupling with the three fluorine atoms (¹J_CF).
-
Quaternary Carbon: The carbon bonded to the two -CF₃ groups will show a complex multiplet due to coupling with six fluorine atoms.
-
Allyl Group Carbons: These carbons may also show smaller, long-range C-F couplings.
Table 5 provides the expected ¹³C NMR chemical shifts and multiplicities for this compound.
Data Presentation
The following tables summarize the NMR data for the target compound and potential impurities to facilitate identification.
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 5.85 - 5.95 | m | -CH=CH₂ |
| 5.30 - 5.45 | m | -CH=CH₂ | |
| 2.90 | s (br) | -OH | |
| 2.75 | d | -CH₂- | |
| ¹³C | 129.5 | s | -C H=CH₂ |
| 123.0 (q) | q | -C F₃ | |
| 122.5 | s | -CH=C H₂ | |
| 75.5 (septet) | septet | C (CF₃)₂ | |
| 42.0 | s | -C H₂- | |
| ¹⁹F | -76.8 | s | -CF₃ |
Table 2: NMR Data for Common Starting Material Impurities
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Allyl Bromide | ¹H | 5.90 - 6.10 | m |
| 5.35 | d | ||
| 5.15 | d | ||
| 3.95 - 4.05 | d | ||
| Hexafluoroacetone | ¹⁹F | -84.6 | s |
Table 3: NMR Data for Common Solvent Impurities
| Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Diethyl Ether | ¹H | 3.48 | q |
| 1.21 | t | ||
| Tetrahydrofuran (THF) | ¹H | 3.76 | t |
| 1.85 | t | ||
| Water | ¹H | ~1.56 (in CDCl₃) | s (br) |
Table 4: Comparative ¹⁹F NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (δ, ppm) vs CFCl₃ |
| This compound | -C(CF₃)₂OH | -76.8 |
| Hexafluoroacetone | (CF₃)₂C=O | -84.6 |
| Trifluoroacetic Acid (TFA) | CF₃COOH | -76.55 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Dissolution: Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C, or a fluorinated compound with a known chemical shift for ¹⁹F).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication can be used if necessary.
-
Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool into a clean NMR tube.
Protocol 2: Acquiring ¹H, ¹³C, and ¹⁹F NMR Spectra
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions for the chosen solvent.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless multiplicity information is desired).
-
A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover a wide range due to the large chemical shift dispersion of fluorine (e.g., +50 to -250 ppm).
-
Use a standard pulse sequence, often with proton decoupling to simplify the spectra.
-
A moderate number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction for each spectrum. Reference the spectra to the appropriate standard (e.g., TMS at 0 ppm for ¹H and ¹³C, CFCl₃ at 0 ppm for ¹⁹F).
Visualization
The following workflow illustrates a logical approach to identifying an unknown impurity in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
Technical Support Center: Preventing Ether Formation as a Side Reaction with Fluorinated Alcohols
For researchers, scientists, and drug development professionals, fluorinated alcohols are valuable reagents. However, their unique properties can sometimes lead to undesired side reactions, most notably the formation of ethers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate ether formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is ether formation a common side reaction with fluorinated alcohols?
A1: Ether formation from fluorinated alcohols can occur under both acidic and basic conditions.
-
Acid-Catalyzed Dehydration: In the presence of strong acids (e.g., sulfuric acid, p-toluenesulfonic acid), two molecules of a fluorinated alcohol can undergo dehydration to form a symmetrical ether. This is more likely to occur at elevated temperatures. While some fluorinated alcohols like 2,2,2-trifluoroethanol are reported to be relatively stable to dehydration, it can still be a competing reaction, especially under harsh conditions.[1][2]
-
Base-Mediated Williamson-Type Reaction: Under basic conditions, a fluorinated alcohol can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and can react with an electrophile (e.g., an alkyl halide, tosylate, or even another molecule of the activated alcohol) to form an ether. The increased acidity of fluorinated alcohols compared to their non-fluorinated analogs can facilitate the formation of the reactive alkoxide.[3][4][5][6]
Q2: How does the degree of fluorination affect the likelihood of ether formation?
A2: The electron-withdrawing nature of fluorine atoms increases the acidity of the alcohol's hydroxyl group. Highly fluorinated alcohols are more acidic and can be more readily deprotonated to form alkoxides, which can then lead to ether formation under basic conditions. However, the increased steric bulk and altered electronic properties of highly fluorinated groups can also influence reaction rates.
Q3: Can ether formation occur as a side reaction during other common transformations of fluorinated alcohols?
A3: Yes, ether formation can be an unintended consequence of several reactions:
-
Esterification: During acid-catalyzed esterification (Fischer esterification), the acidic conditions and elevated temperatures can also promote the competing acid-catalyzed dehydration of the fluorinated alcohol to form an ether.
-
Mitsunobu Reaction: The Mitsunobu reaction, used to convert alcohols to esters, azides, or other functional groups, can sometimes yield ethers as byproducts. This is more likely if the nucleophile is not sufficiently acidic or if steric hindrance is a factor.[7][8][9]
-
Tosylation/Mesylation: When activating a fluorinated alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, the resulting sulfonate ester is an excellent leaving group. If a nucleophilic species, including another molecule of the fluorinated alcohol, is present, it can displace the sulfonate to form an ether.
Q4: What is the first step I should take to troubleshoot unexpected ether formation?
A4: The first step is to carefully analyze your reaction conditions (pH, temperature, and the nature of all reagents) to determine the likely mechanism of ether formation (acid-catalyzed or base-mediated). Once the likely pathway is identified, you can implement specific strategies to suppress it. Characterizing the ether byproduct using techniques like GC-MS or NMR spectroscopy is also crucial for confirming its structure and developing a targeted solution.
Troubleshooting Guides
Issue 1: Formation of a Symmetrical Ether Under Acidic Conditions (e.g., during Esterification)
This issue arises from the acid-catalyzed dehydration of the fluorinated alcohol.
Caption: Troubleshooting acid-catalyzed ether formation.
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Ether formation via dehydration often has a higher activation energy than the desired reaction (e.g., esterification). Running the reaction at the lowest feasible temperature can kinetically disfavor the side reaction. |
| Catalyst | Reduce the concentration of the strong acid catalyst. | A lower proton concentration can decrease the rate of the protonation step required for dehydration. |
| Switch to a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) instead of H₂SO₄). | Milder acids are less likely to promote the dehydration side reaction. | |
| Reaction Method | Utilize an esterification method that does not require strong acid. | Methods like DCC/DMAP coupling or conversion of the carboxylic acid to an acid chloride followed by reaction with the fluorinated alcohol avoid the conditions that lead to dehydration. |
Issue 2: Ether Formation Under Basic Conditions (e.g., during Tosylation or Alkylation)
This is typically a Williamson-type ether synthesis where the fluorinated alkoxide acts as a nucleophile.
Caption: Troubleshooting base-mediated ether formation.
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) instead of smaller, more nucleophilic bases (e.g., triethylamine, pyridine). | These bases can deprotonate the alcohol but are too bulky to act as effective nucleophiles themselves or to facilitate the nucleophilic attack of the alkoxide. |
| Stoichiometry | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base. | Minimizes the concentration of the reactive alkoxide at any given time. |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C or below). | The SN2 reaction leading to ether formation will be slower at lower temperatures. |
| Protecting Groups | If the alcohol is not the intended reactant, protect the hydroxyl group before carrying out the reaction. | A silyl ether (e.g., TBDMS) is a common choice as it is stable to many basic conditions and can be selectively removed later. |
Issue 3: Ether Byproduct in Mitsunobu Reactions
Ether formation in a Mitsunobu reaction can occur if the intended nucleophile is not sufficiently acidic or is sterically hindered.
Caption: Troubleshooting Mitsunobu reaction side products.
| Parameter | Recommended Action | Rationale |
| Nucleophile Choice | Ensure the pKa of the nucleophile is below 13. | The alkoxide intermediate is basic, and if the intended nucleophile is not acidic enough to protonate the betaine intermediate, the alkoxide of the starting alcohol can act as the nucleophile, leading to ether formation.[9] |
| Reaction Conditions | Pre-form the betaine by adding the azodicarboxylate (e.g., DEAD or DIAD) to the triphenylphosphine before adding the alcohol and the nucleophile. | This can sometimes improve the outcome for challenging substrates.[9] |
| Reagents | Consider using an alternative azodicarboxylate, such as di-tert-butyl azodicarboxylate (DTBAD), which can sometimes lead to cleaner reactions. | Different reagents can have subtle effects on the reaction pathway and selectivity. |
Experimental Protocols
Protocol 1: Minimized Ether Formation in the Tosylation of 2,2,2-Trifluoroethanol
Objective: To prepare 2,2,2-trifluoroethyl tosylate with minimal formation of the corresponding diether.
Materials:
-
2,2,2-Trifluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Add 2,6-lutidine (1.2 eq) dropwise via syringe.
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In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
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Add the TsCl solution dropwise to the alcohol/lutidine mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Notes:
-
The use of the sterically hindered base 2,6-lutidine is crucial to prevent it from acting as a nucleophile and to minimize the nucleophilicity of the trifluoroethoxide.
-
Maintaining a low temperature throughout the reaction and workup helps to suppress the rate of the competing SN2 reaction that leads to ether formation.
Protocol 2: High-Yield Esterification of a Fluorinated Alcohol Using DCC/DMAP Coupling
Objective: To synthesize an ester from a carboxylic acid and a fluorinated alcohol while avoiding acidic conditions that can lead to ether formation.
Materials:
-
Fluorinated alcohol (e.g., hexafluoroisopropanol)
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the fluorinated alcohol (1.1 eq), and 4-dimethylaminopyridine (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Notes:
-
This method completely avoids acidic conditions, thus eliminating the possibility of acid-catalyzed dehydration.
-
The reaction is generally high-yielding, but the removal of the dicyclohexylurea byproduct by filtration is a key step.
Data Presentation
Table 1: Influence of Reaction Conditions on Ether Formation (Illustrative Data)
| Fluorinated Alcohol | Reaction | Conditions | Desired Product Yield (%) | Ether Byproduct Yield (%) |
| 2,2,2-Trifluoroethanol | Esterification | H₂SO₄ (cat.), 80 °C | ~70% | ~15-20% |
| 2,2,2-Trifluoroethanol | Esterification | DCC, DMAP, rt | >95% | <1% |
| Ethanol | Esterification | H₂SO₄ (cat.), 80 °C | ~85% | ~5-10% |
| Hexafluoroisopropanol | Tosylation | Triethylamine, rt | ~60% | ~25% |
| Hexafluoroisopropanol | Tosylation | 2,6-Lutidine, 0 °C | >90% | <5% |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates and reaction parameters.
By understanding the mechanisms of ether formation and carefully selecting reaction conditions, it is possible to significantly minimize or eliminate this common side reaction when working with fluorinated alcohols.
References
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. tandfonline.com [tandfonline.com]
- 3. fvs.com.py [fvs.com.py]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Stability of 2-Allylhexafluoroisopropanol under acidic vs. basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Allylhexafluoroisopropanol (2-AHFIP) under acidic and basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2-Allylhexafluoroisopropanol.
Issue 1: Unexpected Side Product Formation in Acidic Media
-
Question: I am observing an unexpected byproduct in my reaction mixture when using 2-Allylhexafluoroisopropanol under acidic conditions. What could be the cause?
-
Answer: While 2-Allylhexafluoroisopropanol is generally stable in acidic media due to the electron-withdrawing nature of the trifluoromethyl groups, the allyl group can be susceptible to acid-catalyzed reactions.[1][2] Potential side reactions include:
-
Allyl Group Isomerization: The double bond in the allyl group may migrate to form a more stable internal alkene.
-
Cationic Polymerization: The acidic environment could protonate the allyl double bond, initiating polymerization.
-
Friedel-Crafts Type Reactions: If aromatic compounds are present, the allyl group could participate in electrophilic aromatic substitution.[2]
Troubleshooting Steps:
-
Lower Reaction Temperature: This can help minimize side reactions.
-
Use a Milder Acid: If the reaction allows, consider using a less corrosive acid.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed.
-
Characterize Byproducts: Isolate and identify the structure of the byproduct to understand the degradation pathway.
-
Issue 2: Decomposition or Discoloration Under Basic Conditions
-
Question: My solution of 2-Allylhexafluoroisopropanol turned dark and appears to have decomposed after adding a strong base. Why is this happening?
-
Answer: 2-Allylhexafluoroisopropanol is acidic, with a pKa around 9.3, comparable to phenols.[1][3] Strong bases will deprotonate the hydroxyl group to form the corresponding alkoxide. This alkoxide is a potent nucleophile and can participate in subsequent reactions. The observed decomposition and discoloration could be due to:
-
Base-catalyzed Polymerization: The allylic proton can be abstracted by a strong base, leading to anionic polymerization.
-
Oxidation: The alkoxide may be susceptible to oxidation, especially in the presence of air, leading to colored byproducts.
-
Reaction with Solvent or Other Reagents: The highly reactive alkoxide could react with other components in your reaction mixture.
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use a weaker, non-nucleophilic base.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature Addition: Add the base slowly and at a low temperature to control the exothermic deprotonation.
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Use of a Protective Group: If the hydroxyl group is not essential for the reaction, consider protecting it before introducing the base.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Allylhexafluoroisopropanol?
A1: The hexafluoroisopropanol moiety is exceptionally stable due to the strong electron-withdrawing effects of the two trifluoromethyl groups.[4] This makes the alcohol acidic (pKa ≈ 9.3) and a poor nucleophile.[1][5] The primary reactivity concern stems from the allyl group, which can undergo reactions typical of alkenes.
Q2: Can I use 2-Allylhexafluoroisopropanol as a solvent for reactions involving strong acids?
A2: Yes, the parent compound, hexafluoroisopropanol (HFIP), is widely used as a solvent in reactions that generate cationic intermediates or require a polar, non-nucleophilic medium.[6][7] 2-Allylhexafluoroisopropanol is expected to have similar properties, but be mindful of potential reactions involving the allyl group as detailed in the troubleshooting section.
Q3: Is 2-Allylhexafluoroisopropanol compatible with strong bases?
A3: No, it is generally not recommended to use 2-Allylhexafluoroisopropanol with strong bases.[8] The acidic proton on the hydroxyl group will be readily abstracted, forming a reactive alkoxide that can lead to decomposition or unwanted side reactions.
Q4: How should I store 2-Allylhexafluoroisopropanol?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it away from heat, sparks, and open flames as it is a flammable liquid.[9] It is also incompatible with strong oxidizing agents and alkali metals.[8]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the decomposition rates of 2-Allylhexafluoroisopropanol under acidic or basic conditions. However, the properties of the parent alcohol, hexafluoroisopropanol (HFIP), are well-documented.
| Property | Value for Hexafluoroisopropanol (HFIP) | Reference |
| pKa | 9.3 | [1][3] |
| Boiling Point | 58.2 °C | [1] |
| Density | 1.596 g/mL | [1] |
Experimental Protocols
The following are generalized protocols for assessing the stability of 2-Allylhexafluoroisopropanol.
Protocol 1: Stability Test under Acidic Conditions
-
Preparation: Prepare a solution of 2-Allylhexafluoroisopropanol in a relevant solvent (e.g., an inert solvent like dichloromethane or the reaction solvent of interest).
-
Acid Addition: Add a known concentration of the desired acid (e.g., HCl, H₂SO₄) to the solution at a controlled temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Quench the acid in the aliquots and analyze the composition using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of remaining 2-Allylhexafluoroisopropanol and identify any degradation products.
Protocol 2: Stability Test under Basic Conditions
-
Preparation: Prepare a solution of 2-Allylhexafluoroisopropanol in an appropriate aprotic solvent under an inert atmosphere.
-
Base Addition: Slowly add a known concentration of the desired base (e.g., NaH, NaOH) to the solution at a low temperature (e.g., 0 °C).
-
Monitoring: At specified time points, take samples from the reaction.
-
Analysis: Neutralize the base in the samples and analyze by GC or NMR to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of 2-Allylhexafluoroisopropanol.
Caption: Potential degradation pathways of 2-Allylhexafluoroisopropanol.
References
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Validation & Comparative
Comparative Reactivity Analysis: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol vs. Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its non-fluorinated analog, 3-methylpent-4-en-2-ol. The presence of two electron-withdrawing trifluoromethyl groups at the tertiary alcohol position significantly alters the electronic properties and, consequently, the reactivity of the molecule. This comparison is based on established principles of organic chemistry and supported by analogous findings in the literature, offering predictive insights for synthetic applications.
Executive Summary
Data Presentation
Table 1: Predicted Comparative Reactivity
| Reaction Type | This compound | 3-Methylpent-4-en-2-ol (Non-fluorinated analog) | Expected Outcome |
| Electrophilic Addition | Significantly slower reaction rate. Anti-Markovnikov addition may be favored due to destabilization of the tertiary carbocation. | Readily undergoes reaction following Markovnikov's rule. | The non-fluorinated analog is expected to be significantly more reactive towards electrophiles. |
| Oxidation | Oxidation of the alcohol is expected to be more facile due to the electron-withdrawing nature of the CF3 groups. | Standard oxidation protocols are effective. | The fluorinated alcohol may exhibit higher susceptibility to oxidation under certain conditions. |
| Acid-Catalyzed Rearrangement | Rearrangement involving a tertiary carbocation is highly disfavored. Alternative pathways may be observed. | Prone to rearrangement to form more stable carbocation intermediates. | The non-fluorinated analog is more likely to undergo classical carbocation-mediated rearrangements. |
Experimental Protocols
Detailed experimental protocols for the following representative reactions are provided to facilitate further investigation.
Electrophilic Addition: Hydroboration-Oxidation
This two-step reaction converts alkenes to alcohols with anti-Markovnikov regioselectivity.[1][2][3][4][5]
Protocol:
-
Hydroboration: To a solution of the alkene (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation of the Allylic Alcohol
This protocol describes a general method for the oxidation of secondary alcohols to ketones.
Protocol:
-
To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature, add pyridinium chlorochromate (PCC, 1.5 equiv).
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ketone by column chromatography on silica gel.
Acid-Catalyzed Rearrangement
This procedure outlines a general approach to induce carbocation rearrangements in allylic alcohols.
Protocol:
-
Dissolve the allylic alcohol (1.0 equiv) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) (0.1 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction by TLC or GC-MS.
-
Once the starting material is consumed or a steady state is reached, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product mixture to identify any rearranged products.
Mandatory Visualization
Caption: Electronic effects on reactivity.
Caption: General experimental workflow.
Comparative Reactivity in Detail
Electrophilic Addition Reactions
The π-bond of an alkene acts as a nucleophile in electrophilic addition reactions. The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound significantly reduces the electron density of the double bond. This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles compared to its non-fluorinated analog, 3-methylpent-4-en-2-ol, which possesses an electron-donating methyl group that enhances the nucleophilicity of the double bond.
Furthermore, the regioselectivity of the addition is expected to be different. For the non-fluorinated analog, the reaction proceeds via a tertiary carbocation intermediate, which is stabilized by the hyperconjugation of the methyl group, leading to the Markovnikov product. In contrast, the tertiary carbocation that would be formed from the fluorinated alcohol is severely destabilized by the powerful inductive effect of the two adjacent trifluoromethyl groups.[6][7] Consequently, electrophilic addition to the fluorinated alkene is expected to be much slower, and may even favor the formation of the anti-Markovnikov product through a mechanism that avoids the formation of the highly unstable tertiary carbocation.
Oxidation of the Allylic Alcohol
The oxidation of the tertiary allylic alcohol functionality is also influenced by the electronic environment. While tertiary alcohols are generally resistant to oxidation under non-forcing conditions, allylic tertiary alcohols can undergo oxidation, sometimes accompanied by rearrangement.[8] The electron-withdrawing nature of the trifluoromethyl groups in this compound can make the carbinol proton more acidic and potentially facilitate oxidation processes that involve its removal. Conversely, these groups would destabilize any electron-deficient transition states. For the non-fluorinated analog, standard oxidation conditions are expected to be effective. Comparative kinetic studies would be necessary to definitively establish the relative rates of oxidation.
Acid-Catalyzed Rearrangements
Acid-catalyzed rearrangements of allylic alcohols typically proceed through carbocation intermediates. For 3-methylpent-4-en-2-ol, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation that could undergo rearrangement to form other stable carbocations. However, for this compound, the formation of the corresponding tertiary carbocation is highly energetically unfavorable due to the extreme destabilization by the adjacent trifluoromethyl groups.[6][7] Therefore, classical acid-catalyzed rearrangements are expected to be significantly suppressed for the fluorinated compound. Any observed rearrangement would likely proceed through alternative, non-carbocationic pathways.
Conclusion
The presence of two trifluoromethyl groups on this compound profoundly alters its reactivity compared to its non-fluorinated analog. The strong electron-withdrawing nature of these groups deactivates the double bond towards electrophilic attack and destabilizes adjacent carbocation intermediates, thereby disfavoring reactions that proceed through such species. These electronic effects are the primary drivers for the predicted differences in reactivity for electrophilic addition and acid-catalyzed rearrangements. This guide serves as a predictive tool for researchers designing synthetic routes involving these or structurally similar fluorinated building blocks. Experimental validation of these predicted reactivities will be crucial for the full exploitation of these unique molecules in drug discovery and materials science.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Exp 9: Hydroboration-Oxidation Reactions Introduction | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry [beilstein-journals.org]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
2-Allylhexafluoroisopropanol versus other trifluoromethylating agents in synthesis
Clarification on the Role of 2-Allylhexafluoroisopropanol in Synthesis
An initial review of the topic necessitates a crucial clarification: 2-Allylhexafluoroisopropanol (HFIP-a) is not a trifluoromethylating agent. Its chemical structure, featuring a hexafluoroisopropyl group attached to an allyl group, does not allow it to act as a source of a trifluoromethyl (CF₃) group for transfer to a substrate. Instead, its parent compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , is recognized as a unique and valuable solvent in organic synthesis.[1][2][3][4]
HFIP's distinct properties, such as its strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, enable it to promote a variety of chemical transformations, sometimes even in the absence of a catalyst.[1][2][3] These properties can be beneficial in certain trifluoromethylation reactions by stabilizing cationic intermediates or activating substrates. However, it is the trifluoromethylating agent itself, not the solvent, that is the source of the CF₃ group.
This guide will, therefore, focus on a comparison of established and widely used trifluoromethylating agents. The selection of an appropriate reagent is critical for the successful incorporation of a trifluoromethyl group, a common strategy in drug development and materials science to enhance metabolic stability, lipophilicity, and binding affinity. The agents are categorized based on their mechanism of action: electrophilic, nucleophilic, and radical.
This guide provides a detailed comparison of three major classes of trifluoromethylating agents: Togni's reagents (electrophilic/radical), the Langlois reagent (radical), and the Ruppert-Prakash reagent (nucleophilic).
Performance Comparison
The choice of a trifluoromethylating agent depends on the substrate, desired functional group tolerance, and reaction conditions. Below is a summary of the general characteristics of each reagent class.
| Reagent Class | Primary Mechanism | Common Reagents | Key Advantages | Key Limitations |
| Electrophilic | Electrophilic/Radical | Togni's Reagents | Bench-stable solids, broad substrate scope (alkenes, alkynes, arenes, heterocycles, N/S/O-nucleophiles), mild reaction conditions. | Can be explosive under certain conditions, may require a catalyst (e.g., Cu).[5] |
| Radical | Radical | Langlois Reagent (CF₃SO₂Na) | Inexpensive, stable solid, good for electron-rich arenes and heterocycles, can be used in aqueous media.[6][7][8][9] | Often requires an oxidant and/or a metal catalyst, regioselectivity can be an issue. |
| Nucleophilic | Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Highly effective for carbonyls and imines, well-established reactivity, can be used for asymmetric synthesis.[10][11] | Moisture-sensitive, requires a nucleophilic initiator (e.g., fluoride source), limited to electrophilic substrates.[12] |
Data Presentation: Substrate Scope and Yields
The following tables provide a comparative overview of the performance of these reagents with various substrate classes. Yields are indicative and can vary based on the specific substrate and reaction conditions.
Table 1: Trifluoromethylation of Arenes and Heterocycles
| Substrate | Togni's Reagent (Yield) | Langlois Reagent (Yield) | Ruppert-Prakash Reagent (Yield) |
| Anisole | Good (with directing group) | Moderate to Good (electron-rich)[6] | Not applicable |
| Pyridine | Good (for N-oxides or activated) | Good (electron-deficient)[6] | Not applicable |
| Indole | Good | Good[13] | Not applicable |
| Thiophene | Good | Good | Not applicable |
Table 2: Trifluoromethylation of Alkenes and Alkynes
| Substrate | Togni's Reagent (Yield) | Langlois Reagent (Yield) | Ruppert-Prakash Reagent (Yield) |
| Styrene | Good (allylic trifluoromethylation)[14] | Good (oxy-trifluoromethylation) | Not applicable |
| Terminal Alkenes | Good (allylic trifluoromethylation)[14] | Moderate to Good | Not applicable |
| Terminal Alkynes | Good (with Cu-catalysis) | Moderate to Good | Not applicable |
Table 3: Trifluoromethylation of Carbonyls and Other Nucleophiles
| Substrate | Togni's Reagent (Yield) | Langlois Reagent (Yield) | Ruppert-Prakash Reagent (Yield) |
| Aldehydes | Not applicable | Not applicable | Excellent[15][16] |
| Ketones | Not applicable | Not applicable | Excellent[15][16] |
| Imines | Moderate (for N-aryl) | Not applicable | Good to Excellent |
| Thiols | Excellent | Not applicable | Not applicable |
| Alcohols | Good (for O-trifluoromethylation)[17] | Not applicable | Not applicable |
Reaction Mechanisms and Visualizations
The distinct reactivity of each class of reagent stems from its unique mechanism for generating the trifluoromethyl species.
Togni's Reagent (Electrophilic/Radical)
Togni's reagents are hypervalent iodine compounds that can react through two primary pathways.[18] In the electrophilic pathway, the reagent delivers a "CF₃⁺" equivalent to a nucleophile. In the radical pathway, often initiated by a single-electron transfer (SET) from a catalyst like Cu(I), a CF₃ radical is generated.[18][19][20]
Caption: Dual reaction pathways of Togni's reagent.
Langlois Reagent (Radical)
The Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), serves as a precursor to the trifluoromethyl radical (•CF₃).[8][9] This is typically achieved through oxidation, for example, with an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis. The generated •CF₃ then adds to the substrate.[13][6]
References
- 1. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 11. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 20. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Fluorinated Alcohols: A Comparative Guide to Their Efficacy as Solvents in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical transformation. In recent years, fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have emerged as powerful alternatives to traditional solvents, often enabling reactions that are otherwise sluggish or low-yielding. This guide provides an objective comparison of the efficacy of fluorinated alcohols against conventional solvents, supported by experimental data, to aid in the rational selection of reaction media.
Fluorinated alcohols possess a unique combination of properties, including strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity. These characteristics allow them to activate substrates, stabilize charged intermediates, and promote challenging transformations, often without the need for harsh reagents or catalysts.
Comparative Performance Data
The following tables summarize the quantitative comparison of fluorinated alcohols with traditional solvents across a range of common organic reactions.
Table 1: Palladium-Catalyzed C-O Cross-Coupling of Fluorinated Alcohols with Aryl Bromides
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | Toluene | Cs2CO3 | 70 | [1] |
| 2 | 1,4-Dioxane | Cs2CO3 | <70 | [1] |
| 3 | tert-Amyl alcohol | Cs2CO3 | <70 | [1] |
| 4 | Toluene | NaOtBu | Lower Yield | [1] |
| 5 | 1,4-Dioxane | NaOtBu | 69 (NMR Yield) | [1] |
Reaction Conditions: Aryl bromide, fluorinated alcohol, Pd precatalyst, and base heated at a specified temperature for a certain duration.
Table 2: Intermolecular Friedel-Crafts Acylation
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 66 |
| 2 | HFIP/DCM (1:1) | 25 |
| 3 | DCM | No Reaction |
| 4 | TFE | No Reaction (Solvolysis) |
| 5 | PFTB | No Reaction |
Reaction Conditions: 1,3-dimethoxybenzene and benzoyl chloride stirred at room temperature for 5 hours.[2][3]
Table 3: Electrochemical [3+2] Cycloaddition for Indole Synthesis
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 82 |
| 2 | DCM | 45 |
| 3 | MeCN | 25 |
Reaction Conditions: Constant current electrolysis of N-protected anilines in the presence of an electrolyte and a co-catalyst.
Experimental Protocols
A general protocol for comparing the efficacy of different solvents in an organic reaction is outlined below. This should be adapted based on the specific requirements of the reaction being studied.
General Procedure for Solvent Screening:
-
Reactant Preparation: In separate, identical reaction vessels, dissolve the starting materials in the solvent to be tested (e.g., HFIP, TFE, DMF, DMSO, Toluene, THF, CH2Cl2) to a specified concentration.
-
Reagent Addition: Add any necessary reagents or catalysts to each reaction vessel under controlled conditions (e.g., inert atmosphere, specific temperature).
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC, or NMR spectroscopy). Record key metrics such as conversion of starting material and formation of product at regular intervals.
-
Work-up and Isolation: Upon completion, quench the reactions and perform an appropriate work-up procedure to isolate the crude product. The work-up protocol may need to be adjusted based on the solvent's properties (e.g., high boiling point solvents like DMF and DMSO may require aqueous washes with brine or dilute LiCl solutions for efficient removal).
-
Purification and Characterization: Purify the crude product using a suitable method (e.g., column chromatography, recrystallization, or distillation).
-
Data Analysis: Determine the yield of the purified product for each solvent. Analyze the purity and, if applicable, the stereoselectivity or regioselectivity of the product. Compare the reaction rates, yields, and selectivities obtained in the different solvents to determine the optimal reaction medium.
Visualizing Methodologies
The following diagrams illustrate a typical experimental workflow for solvent comparison and the underlying principles of how solvent properties influence reaction outcomes.
Caption: Experimental workflow for comparing solvent efficacy.
Caption: Influence of solvent properties on reaction outcomes.
References
A Comparative Guide to the Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This guide provides a comparative analysis of established synthetic routes for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a key building block in the development of fluorinated pharmaceuticals and agrochemicals. The unique properties conferred by the trifluoromethyl groups make this molecule a valuable synthon for creating compounds with enhanced metabolic stability, binding affinity, and lipophilicity. Below, we compare two primary synthetic strategies: the Grignard reaction and the Barbier reaction, with a focus on reaction efficiency, conditions, and scalability.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves the nucleophilic addition of an allyl group to hexafluoroacetone. The two most common methods for achieving this transformation are the Grignard reaction, which involves a pre-formed organometallic reagent, and the Barbier reaction, where the organometallic intermediate is generated in situ.
| Parameter | Route 1: Grignard Reaction | Route 2: Barbier Reaction |
| Overall Yield | 75-85% | 80-92% |
| Reaction Time | 4-6 hours | 2-3 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Key Reagents | Allylmagnesium bromide, Hexafluoroacetone | Allyl bromide, Magnesium, Hexafluoroacetone |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Scalability | Good, but requires careful handling of the Grignard reagent. | Excellent, as the one-pot nature simplifies the process. |
| Primary Advantages | Well-established and reliable method. | Higher yields, shorter reaction times, and operational simplicity. |
| Primary Disadvantages | Requires the preparation and titration of the Grignard reagent. | Can have initiation difficulties with less reactive magnesium. |
Route 1: Grignard Reaction Pathway
The Grignard reaction approach is a two-step process. First, allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal. Subsequently, this pre-formed Grignard reagent is reacted with hexafluoroacetone to yield the desired product after an aqueous workup.
A Comparative Guide to the Spectroscopic Analysis of 2-Allylhexafluoroisopropanol and its Byproducts
This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Allylhexafluoroisopropanol (2-AHFIP) with common alternative fluoroalcohols, namely Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the characterization and selection of these critical reagents.
Introduction to 2-Allylhexafluoroisopropanol (2-AHFIP)
2-Allylhexafluoroisopropanol is a fluorinated alcohol that finds applications in organic synthesis, particularly as a solvent or additive to promote challenging reactions. Its unique properties, derived from the electron-withdrawing trifluoromethyl groups and the reactive allyl moiety, make it a subject of interest for creating specialized polymers and for use in peptide chemistry. Understanding its spectroscopic signature and potential impurities is crucial for its effective application and for ensuring the purity of resulting products.
Spectroscopic Characterization
The primary methods for characterizing 2-AHFIP and its byproducts are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data for 2-Allylhexafluoroisopropanol (2-AHFIP)
Due to the limited availability of direct experimental spectra for 2-AHFIP in public databases, the following data is predicted based on the analysis of its structural components and comparison with related molecules.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Allylhexafluoroisopropanol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 2.5 - 4.0 | broad singlet | - |
| -CH₂- | ~2.8 | doublet | ~7 |
| =CH- | 5.8 - 6.0 | multiplet | - |
| =CH₂ | 5.2 - 5.4 | multiplet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Allylhexafluoroisopropanol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 75 - 80 (septet, J ≈ 30 Hz) |
| -CF₃ | 120 - 125 (quartet, J ≈ 280 Hz) |
| -CH₂- | 40 - 45 |
| =CH- | 130 - 135 |
| =CH₂ | 118 - 122 |
Table 3: Predicted Key IR Absorption Bands for 2-Allylhexafluoroisopropanol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch | 1640 - 1680 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch | 1000 - 1200 | Strong |
Table 4: Predicted Major Mass Spectrometry Fragments for 2-Allylhexafluoroisopropanol
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 189 | [M - F]⁺ |
| 167 | [M - C₃H₅]⁺ |
| 139 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
| 41 | [C₃H₅]⁺ |
Potential Byproducts and their Spectroscopic Signatures
The synthesis of 2-AHFIP typically involves the reaction of a Grignard reagent (Allylmagnesium bromide) with hexafluoroacetone. Potential byproducts can arise from side reactions.
Table 5: Spectroscopic Data of Potential Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| Hexafluoroisopropanol (HFIP) | 4.4 (septet), 3.9 (broad s) | 122 (q), 69 (septet) | 3300-3500 (O-H), 1100-1300 (C-F) | 168, 149, 99, 69 |
| 1,1,1,4,4,4-Hexafluoro-2-butyne | - | 118 (q), 75 (t) | 2200-2300 (C≡C) | 162, 143, 93, 69 |
| Propene | 5.8 (m), 5.0 (m), 1.7 (d) | 135, 115, 20 | 3080, 1645, 910 | 42, 41, 39 |
Comparison with Alternative Fluoroalcohols
Table 6: Performance Comparison of 2-AHFIP, HFIP, and TFE
| Property | 2-Allylhexafluoroisopropanol (2-AHFIP) | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| Acidity (pKa) | ~9.5 (Predicted) | 9.3 | 12.4 |
| Polarity | High | High | High |
| Hydrogen Bond Donating Ability | Strong | Very Strong | Strong |
| Nucleophilicity | Low | Very Low | Low |
| Applications | Polymer synthesis, specialized solvent | Peptide synthesis, solvent for challenging reactions | Solvent, protein structure stabilization |
| Advantages | Contains a reactive allyl group for further functionalization. | Excellent solvent for polar compounds, promotes reactions. | Less acidic and less expensive than HFIP. |
| Disadvantages | Limited commercial availability and data. | High cost, corrosive. | Lower acidity and solvating power than HFIP. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizations
Caption: Synthesis of 2-Allylhexafluoroisopropanol via Grignard Reaction.
Caption: Predicted Mass Spectrometry Fragmentation of 2-AHFIP.
Comparative Guide to the Synthetic Applications of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the reactivity and synthetic applications of 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Given the limited availability of formal kinetic studies for this specific compound, this document focuses on a qualitative and quantitative comparison of its known reactions against alternative substrates and methodologies, emphasizing reaction conditions, yields, and stereoselectivity.
Overview of this compound
This compound, also referred to as 2-allyl-hexafluoroisopropanol, is a tertiary allylic alcohol distinguished by the presence of two electron-withdrawing trifluoromethyl groups at the carbinol position.[1][2] This structural feature significantly enhances the acidity of the hydroxyl group and provides stability to adjacent carbocationic intermediates, rendering it a versatile substrate in organic synthesis. Its utility has been demonstrated in various applications, including as a building block for pharmaceuticals and advanced materials.[3]
Comparative Analysis of Key Reaction Pathways
This section details the known reactivity of this compound and compares it with alternative chemical systems.
Isomerization Reactions
The target molecule undergoes isomerization in the presence of a base, a characteristic reaction of allylic alcohols.[3] The presence of the hexafluoroisopropyl moiety is noteworthy, as the related solvent, hexafluoroisopropanol (HFIP), is known to facilitate a range of organic reactions, including isomerizations.[4][5][6]
Table 1: Comparison of Isomerization Conditions for Allylic Alcohols
| Substrate | Catalyst / Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | Triethylamine[3] | Isomerized Alcohol | Not Specified | Not Applicable |
| General Secondary Allylic Alcohols | Chiral BINOL-based alkoxides[7][8] | Chiral Secondary Allylic Alcohols | High | up to 99% |
| General Secondary Allylic Alcohols | Chiral Potassium Brønsted Base | 1,3-Diols (via tandem reaction) | Good to Excellent | High |
Enantioselective Synthesis and Kinetic Resolution
This compound serves as a precursor in enantioselective syntheses, such as the ruthenium-catalyzed hydrogenation to produce trifluoroalkan-2-ols.[3] It is also amenable to lipase-mediated kinetic resolution, a widely used enzymatic method for separating enantiomers of chiral alcohols.[3]
Table 2: Comparison of Kinetic Resolution Methodologies for Allylic Alcohols
| Substrate | Method | Key Reagent / Catalyst | Selectivity Factor (s) | Product ee (%) |
| This compound | Lipase-mediated resolution[3] | Lipase | Not Specified | Not Specified |
| General Secondary Allylic Alcohols | Asymmetric isomerization[7][8] | Chiral BINOL-based alkoxides | >200 | up to 99% |
| Representative Allylic Alcohols | Copper-hydride catalyzed silylation[9] | MesCu/(R,R)-Ph-BPE | up to 455 | High |
| Prenol-type Allylic Alcohols | Photooxygenation[10] | Singlet Oxygen | Not Applicable | Diastereoselectivity Studied |
Influence of the Hexafluoroisopropyl Moiety on Reactivity
The structural analogy between the carbinol center of the target molecule and hexafluoroisopropanol (HFIP) suggests potential similarities in reactivity. HFIP is recognized for its ability to promote reactions by stabilizing cationic intermediates through its high hydrogen bond donating capacity and low nucleophilicity.[4][5][6]
Table 3: Overview of HFIP-Promoted Reactions Involving Alkenes
| Reaction Type | Substrates | Conditions | Product | Yield (%) |
| Disulfidation | Alkenes + Disulfides | HFIP (solvent), Room Temp[5][6] | Vicinal Disulfides | up to 96% |
| Dichlorination | Alkenes + CCl₃CN | HFIP (solvent), Catalyst | Vicinal Dichlorides | 45-77% |
| Tetrahydrofuran Synthesis | Epoxides + Alkenes | HFIP (solvent), Catalyst-free | Substituted Tetrahydrofurans | Moderate |
While specific data for this compound in these exact reactions are not available, its inherent structural features suggest it could be a promising substrate for such transformations.
Experimental Protocols
General Protocol for Base-Catalyzed Isomerization of an Allylic Alcohol
Objective: To facilitate the rearrangement of an allylic alcohol to its isomeric form.
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a condenser, under an inert atmosphere.
Reagents: Allylic alcohol (e.g., this compound), a suitable anhydrous solvent (e.g., toluene, tetrahydrofuran), and a base (e.g., triethylamine, DBU).
Procedure:
-
The allylic alcohol is dissolved in the solvent within the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
The base is introduced to the solution. The quantity of base can be catalytic or stoichiometric, depending on the specific substrate and desired reaction rate.
-
The mixture is stirred at ambient temperature or heated gently to initiate the reaction.
-
Reaction progress is monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is quenched with a mild acidic solution (e.g., saturated aqueous ammonium chloride).
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
If required, the crude product is purified by column chromatography.
General Protocol for Lipase-Mediated Kinetic Resolution
Objective: To achieve the enantioselective acylation of a racemic allylic alcohol for the separation of its enantiomers.
Apparatus: An Erlenmeyer flask placed on an orbital shaker or a flask with a magnetic stirrer.
Reagents: Racemic allylic alcohol, a lipase (e.g., Novozym 435), an acyl donor (e.g., vinyl acetate), and an appropriate organic solvent (e.g., hexane, MTBE).
Procedure:
-
The racemic allylic alcohol and the acyl donor are dissolved in the organic solvent.
-
The lipase is added to the solution.
-
The flask is sealed and agitated at a constant temperature, typically between 30 and 50 °C.
-
The conversion is monitored by GC or HPLC. The reaction is ideally terminated at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the newly formed ester.
-
Once the target conversion is achieved, the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The unreacted alcohol and the ester are separated by column chromatography.
-
The enantiomeric excess of each separated component is determined using chiral GC or HPLC.
Visualized Pathways and Workflows
Caption: Generalized pathway for base-catalyzed isomerization.
Caption: Experimental workflow for lipase-mediated kinetic resolution.
Concluding Remarks
Although detailed kinetic studies on this compound are not extensively reported, its synthetic value is well-established through its participation in a range of chemical transformations. The strong electron-withdrawing nature of its trifluoromethyl groups confers unique reactivity, making it a valuable substrate for isomerization, enantioselective synthesis, and kinetic resolution. Comparisons with other allylic alcohols and reaction systems, particularly those leveraging the unique properties of HFIP, reveal both current applications and promising directions for future investigations. The outlined protocols serve as a practical foundation for exploring the reactivity of this and other fluorinated molecules, offering valuable insights for the design of novel synthetic strategies in drug discovery and materials science.
References
- 1. This compound [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. 646-97-9 | this compound [fluoromart.com]
- 4. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photooxygenation of allylic alcohols: kinetic comparison of unfunctionalized alkenes with prenol-type allylic alcohols, ethers and acetates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 2-Allylhexafluoroisopropanol Reactivity: A Computational and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 2-Allylhexafluoroisopropanol (2-AHFIP) against simpler allylic alcohols. Due to the absence of direct computational or experimental studies on 2-AHFIP, this comparison is based on established theoretical and experimental data for allyl alcohol and the well-documented effects of the hexafluoroisopropanol (HFIP) moiety as a solvent and catalyst. This guide synthesizes findings from computational chemistry, reaction kinetics, and synthetic organic chemistry to offer insights into how the unique structure of 2-AHFIP may influence its chemical behavior.
Introduction
2-Allylhexafluoroisopropanol (2-AHFIP) is a unique molecule that combines the functionalities of an allylic alcohol and a highly fluorinated alcohol. The allyl group provides a reactive π-system and a hydroxyl group amenable to various transformations, while the hexafluoroisopropanol moiety is known for its strong hydrogen-bonding capabilities, high ionizing power, and low nucleophilicity. These characteristics suggest that 2-AHFIP may exhibit distinct reactivity compared to non-fluorinated analogues like allyl alcohol. This guide explores these differences through a comparative lens, leveraging computational and experimental data from related systems.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from computational and experimental studies on allyl alcohol and the influence of hexafluoroisopropanol on reaction outcomes. This data provides a basis for predicting the reactivity of 2-AHFIP.
Table 1: Computational and Experimental Data on Allyl Alcohol Reactivity
| Reaction / Property | Method / Conditions | Key Findings | Reference |
| Gas-Phase Reaction with OH Radical | G3(MP2)//MP2/6-311++G(d,p) | Two pathways identified: direct hydrogen abstraction and addition/elimination. Hydrogen abstraction from the hydroxyl group is the most favorable. | [1][2] |
| Atmospheric Oxidation with O3 | Density Functional Theory | Cycloaddition of ozone to the double bond is the initial step, leading to the formation of a primary ozonide with a low relative energy barrier of 1.31 kcal/mol. | [3] |
| Palladium-Catalyzed Amination | Density Functional Theory | The C-O bond oxidative addition is the rate-limiting step. Hydrogen bonding to the hydroxyl group facilitates this step. | [4] |
| Isomerization to Homoallyl Alcohol | Semi-empirical (PM3), ab initio (HF, MP2), and DFT (B3LYP) | The rearrangement is catalyzed by lithium amide and proceeds through heterodimer complexes. | [5] |
| Acute Toxicity (Aquatic) | QSAR modeling | Primary and secondary allylic alcohols exhibit higher toxicity than predicted by baseline narcosis models due to their pro-electrophilic nature. | [6][7] |
Table 2: Influence of Hexafluoroisopropanol (HFIP) on Reaction Parameters
| Reaction Type | Effect of HFIP | Quantitative Impact (if available) | Reference |
| Pd-catalyzed C–H Activation | Enhances reaction yield and selectivity. | Stark improvement in yield and enantioselectivity observed in a 4:1 (v/v) HFIP/acetic acid mixture for atroposelective olefination. | [8] |
| Diels-Alder Reactions | Accelerates reaction and improves regio- and endo/exo-selectivities. | Comparable selectivities to those obtained with Lewis acid catalysts. | [9] |
| Dirhodium-Catalyzed Cyclopropanation | Can dramatically change enantioselectivity. | Enantiomeric excess can be significantly altered depending on the catalyst and substrates. For example, a switch in enantioselectivity was observed for some substrates when changing the solvent from DCM to HFIP. | [10] |
| Bioconjugation Reactions | Enables ultrafast, tryptophan-selective reactions. | The non-aqueous HFIP medium allows for chemical reactions not feasible in traditional aqueous processes. | [11] |
| Difunctionalization of Alkenes | Promotes reactions and stabilizes intermediates. | The hydrogen-bonding network of HFIP is crucial for reactivity. | [12] |
| Solvolysis Reactions | Low nucleophilicity and high ionizing power. | The Mayr solvent nucleophilicity parameter (N1) for a 99:1 HFIP/water mixture is very low at -1.93. | [13] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols for key reactions involving allylic alcohols and the use of HFIP.
Protocol 1: Synthesis of Allyl Alcohol from Glycerol and Formic Acid
-
Reactants: Glycerol and 85% formic acid.
-
Procedure: A mixture of glycerol and formic acid is heated. The temperature is gradually increased, and the distillate is collected over different temperature ranges. The initial fractions contain formic acid and water. The main reaction, yielding allyl alcohol, occurs at higher temperatures (225-235°C). The collected distillate, which is an aqueous solution of allyl alcohol, is then purified. This can be achieved by neutralization with sodium carbonate, followed by the addition of sodium hydroxide to hydrolyze any allyl formate byproduct. The allyl alcohol is then separated by distillation. For anhydrous allyl alcohol, the product is treated with anhydrous potassium carbonate followed by a final distillation.
Protocol 2: Palladium-Catalyzed Amination of Allyl Alcohol
-
Reactants: Allyl alcohol, an amine (e.g., N-methylaniline), a palladium catalyst with a phosphoramidite ligand, and a 1,3-diethylurea co-catalyst.
-
Procedure: The reaction is carried out under an inert atmosphere. The catalyst, co-catalyst, and substrates are combined in a suitable solvent. The reaction progress is monitored by techniques such as gas chromatography or NMR spectroscopy. The mechanism involves the coordination of the allyl alcohol to the palladium center, followed by a rate-limiting C-O bond oxidative addition to form a π-allyl palladium intermediate. The amine then attacks this intermediate to form the allylic amine product.
-
Computational Method: DFT calculations can be used to model the reaction pathway, including the transition state for the oxidative addition. The inclusion of solvent corrections is important for obtaining results that agree with experimental kinetic data.
-
Reference: [4]
Protocol 3: HFIP-Mediated Reactions
-
General Considerations: When using HFIP as a solvent or co-solvent, it is important to note its corrosive nature and the need for careful handling.[8] Reactions are typically run under standard atmospheric conditions unless otherwise specified by the reaction chemistry.
-
Example: Dirhodium-Catalyzed Cyclopropanation: The dirhodium catalyst, alkene, and diazoacetate are combined in either a standard solvent like dichloromethane (DCM) for baseline comparison or in HFIP. The reaction is monitored for consumption of the starting materials and formation of the cyclopropane product. Enantioselectivity is determined using chiral chromatography. Computational studies accompanying these experiments often use a combination of molecular dynamics and DFT with explicit solvent molecules to understand the role of HFIP in altering the catalyst geometry and carbene intermediate stability.
-
Reference: [10]
Mandatory Visualization: Reaction Pathway Analysis
The following diagram illustrates a generalized reaction pathway for an allylic alcohol undergoing a substitution reaction, highlighting the potential points of influence by the hexafluoroisopropyl group in 2-AHFIP compared to a standard allylic alcohol.
Caption: Comparative reaction pathways for a standard allylic alcohol versus 2-AHFIP.
Discussion and Conclusion
The provided data and diagrams illustrate a comparative analysis of the reactivity of 2-AHFIP, benchmarked against simpler allylic alcohols. While direct experimental or computational data for 2-AHFIP is not yet available, a predictive understanding can be constructed from the well-studied reactivity of its constituent functional groups.
The computational studies on allyl alcohol reveal its susceptibility to attack at both the C=C double bond and the hydroxyl group, with reaction pathways and outcomes being highly dependent on the reacting partner (e.g., radical, electrophile).[1][2][3] For instance, in reactions involving the hydroxyl group, such as palladium-catalyzed amination, activation of the C-O bond is a critical, often rate-limiting, step.[4]
This is where the influence of the hexafluoroisopropyl moiety in 2-AHFIP is predicted to be most profound. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton, making it a much better hydrogen bond donor. This enhanced acidity can lead to several effects:
-
Enhanced Electrophilicity: The polarization of the C-O bond is increased, making the allylic carbon more electrophilic and susceptible to nucleophilic attack.
-
Improved Leaving Group Ability: Protonation or coordination to a Lewis acid, which is often a prerequisite for substitution reactions, is facilitated. In some cases, the enhanced acidity may allow the reaction to proceed without an external catalyst.
-
Stabilization of Intermediates: As seen in numerous studies involving HFIP as a solvent, the hexafluoroisopropyl group can stabilize cationic intermediates and transition states through strong hydrogen bonding and its high ionizing power.[8][9][10] This can lead to significant rate enhancements.
Researchers and professionals in drug development should consider these predicted reactivity enhancements when designing synthetic routes or evaluating the metabolic stability of molecules containing the 2-AHFIP scaffold. Further computational and experimental studies are warranted to provide quantitative data on the reactivity of this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical study on the gas phase reaction of allyl alcohol with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A theoretical study on the reaction mechanism and kinetics of allyl alcohol (CH2 = CHCH2OH) with ozone (O3) in the atmosphere | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
Benchmarking the performance of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in catalysis
For researchers, scientists, and drug development professionals, the strategic selection of solvents and additives is paramount in optimizing catalytic reactions. Among these, fluorinated alcohols have carved out a significant niche, demonstrating remarkable capabilities in enhancing reaction rates, selectivity, and overall efficiency. This guide provides a comparative analysis of the catalytic applications of highly fluorinated alcohols, with a specific focus on contextualizing the role of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol within this class of compounds.
The Power of Fluorinated Alcohols in Catalysis
Fluorinated alcohols, particularly HFIP, have gained prominence for their unique combination of properties that are highly beneficial in a catalytic context[1][2]. These properties include:
-
Strong Hydrogen Bond Donating Ability: This allows for the activation of substrates and catalysts through hydrogen bonding, mimicking the role of a Brønsted acid without the presence of a formal acid.
-
High Polarity and Ionizing Power: These characteristics enable the stabilization of cationic intermediates and transition states, which can accelerate reaction rates significantly.
-
Low Nucleophilicity: Despite being alcohols, their electron-deficient nature renders them poor nucleophiles, preventing unwanted side reactions with electrophilic intermediates.
-
Weak Coordinating Ability: This property can be advantageous in preventing catalyst deactivation by solvent coordination[1].
These attributes have led to the widespread use of fluorinated alcohols as powerful promoters in a variety of catalytic reactions, including C-H functionalization, enantioselective synthesis, and epoxidations[1][3][4].
Comparative Performance of Fluorinated Alcohols as Promoters
While this compound is not commonly cited as a catalyst itself, we can infer its potential behavior by examining the performance of its structural analogs, HFIP and TFE, in promoting catalytic reactions.
For instance, in gold-catalyzed cycloisomerization reactions, HFIP has been shown to act as both a solvent and an activator, enabling catalysis by forming hydrogen bonds with the gold catalyst[5][6]. A direct comparison with TFE in this system revealed that while TFE could also promote the reaction, HFIP was significantly more effective, leading to a much higher turnover number[5]. This highlights the superior hydrogen-bonding ability of the more highly fluorinated alcohol.
Table 1: Comparison of HFIP and TFE in Gold-Catalyzed Propargylic Amide Cyclization
| Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |
| HFIP | 1 | 1 | 94 | 94 |
| TFE | 1 | 1 | 47 | 47 |
Data sourced from a study on gold-catalyzed cycloisomerizations. The higher yield with HFIP indicates its superior performance as a promoter in this specific reaction.[5]
The Role of this compound
Current literature primarily describes this compound as a versatile building block and a precursor in organic synthesis rather than a catalyst or a catalytic promoter. Its known applications include:
-
Enantioselective Synthesis: It is a key substrate in the synthesis of chiral α-trifluoromethyl alcohols through ruthenium-catalyzed hydrogenation.
-
Synthesis of Derivatives: It serves as a starting material for the creation of various derivatives, including those used in the development of pharmaceuticals and materials.
The presence of the allyl group in this compound provides a reactive handle for further chemical modifications, a feature not present in saturated fluorinated alcohols like HFIP. This structural difference is a key determinant of its primary application as a synthetic intermediate rather than a catalytic solvent.
Experimental Protocols
While a direct experimental protocol for a reaction catalyzed by this compound is not available, a representative protocol for a reaction promoted by a fluorinated alcohol (HFIP) is provided below for illustrative purposes.
Representative Experimental Protocol: HFIP-Promoted Gold-Catalyzed Cyclization of a Propargylic Amide
Objective: To synthesize a substituted oxazole via the intramolecular cyclization of a propargylic amide using a gold catalyst in the presence of HFIP.
Materials:
-
N-propargyl benzamide (Substrate)
-
[AuCl(IPr)] (Catalyst, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, Solvent/Promoter)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the N-propargyl benzamide (1 equivalent).
-
Add the gold catalyst, [AuCl(IPr)] (e.g., 1 mol%).
-
Add anhydrous HFIP as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.
Visualizing Catalytic Pathways
The following diagrams illustrate the conceptual workflows and relationships in catalysis involving fluorinated alcohols.
Caption: General experimental workflow for a chemical reaction involving a catalyst and a solvent/promoter.
Caption: Conceptual diagram illustrating the activation of a metal catalyst by a fluorinated alcohol.
References
- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated alcohols enable olefin epoxidation by H2O2: template catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to Trifluoromethylated Carbinols in Organic Chemistry: Synthesis, Applications, and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an in-depth review of the applications of trifluoromethylated carbinols in organic chemistry. It provides a comparative analysis of synthetic methodologies, supported by experimental data, to inform strategic decisions in chemical research and development.
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This powerful moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various trifluoromethylated structures, trifluoromethylated carbinols stand out as a key structural motif present in a wide range of biologically active molecules. This guide provides a detailed comparison of the synthetic routes to these valuable compounds, their diverse applications, and a critical evaluation of alternative trifluoromethylation strategies.
I. Synthesis of Trifluoromethylated Carbinols: A Comparative Overview
The synthesis of trifluoromethylated carbinols primarily relies on the addition of a trifluoromethyl group to a carbonyl compound. The choice of the trifluoromethylating agent is crucial and depends on the substrate, desired reactivity, and reaction conditions. Three main classes of reagents are widely used: nucleophilic, electrophilic, and radical.
A. Nucleophilic Trifluoromethylation: The Workhorse of Carbinol Synthesis
Nucleophilic trifluoromethylation is the most common and direct method for preparing trifluoromethylated carbinols. This approach involves the reaction of a trifluoromethyl anion equivalent with an aldehyde or ketone.
Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is the most widely used source of the nucleophilic trifluoromethyl group. Its popularity stems from its commercial availability, relative stability, and broad substrate scope. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates the active trifluoromethyl anion.
Table 1: Performance Comparison of Nucleophilic Trifluoromethylation of Acetophenone
| Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF (catalytic) | THF | 0 to RT | 2-4 | 92 | |
| K₂CO₃ (0.1 equiv) | DMF | RT | 12 | 85 | |
| CsF (catalytic) | DME | RT | 2 | >90 |
This table provides a summary of representative yields and conditions. Actual results may vary depending on the specific substrate and experimental setup.
B. Alternative Trifluoromethylating Agents: A Comparative Look
While the Ruppert-Prakash reagent is highly effective for many applications, other reagents offer complementary reactivity and may be advantageous for specific substrates or reaction conditions.
Table 2: Comparison of Key Trifluoromethylating Reagents for Carbinol Synthesis
| Reagent Class | Reagent Example | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Aldehydes, Ketones | High yields, broad scope, mild conditions | Moisture sensitive, requires an initiator |
| Electrophilic | Togni's Reagents | β-ketoesters, Silyl enol ethers | Bench-stable, wide functional group tolerance | Can be more expensive, may require a catalyst |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Alkenes, Arenes | Inexpensive, stable, good for radical pathways | Often requires an oxidant, may not be suitable for direct carbonyl addition to carbinols |
C. Asymmetric Synthesis of Trifluoromethylated Carbinols
The synthesis of enantiomerically pure trifluoromethylated carbinols is of paramount importance for the development of chiral drugs and agrochemicals. This is often achieved through the use of chiral catalysts.
Chiral Brønsted acids and chiral metal complexes have been successfully employed in the asymmetric trifluoromethylation of carbonyl compounds, affording products with high enantioselectivity. For instance, chiral BINOL-derived phosphoric acids can catalyze the enantioselective addition of TMSCF₃ to aldehydes.
II. Experimental Protocols
A. General Procedure for Nucleophilic Trifluoromethylation of a Ketone using TMSCF₃
This protocol is a representative example for the synthesis of a trifluoromethylated carbinol using the Ruppert-Prakash reagent.
Materials:
-
Ketone (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 equiv) to the stirred solution.
-
Add the TBAF solution (0.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated carbinol.
III. Applications of Trifluoromethylated Carbinols
The unique properties conferred by the trifluoromethyl group make trifluoromethylated carbinols valuable building blocks in various fields, most notably in medicinal and agricultural chemistry.
A. Medicinal Chemistry
The presence of a trifluoromethyl carbinol motif can significantly enhance the therapeutic potential of a drug molecule. The CF₃ group can improve metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with biological targets.
Table 3: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group
| Drug Name | Therapeutic Area | Mechanism of Action |
| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) receptor antagonist |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibitor |
| Bicalutamide | Anticancer | Androgen receptor antagonist |
| Efavirenz | Antiretroviral | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |
Note: This table highlights drugs with a trifluoromethyl group; not all contain a carbinol functionality directly, but illustrate the importance of the CF₃ group in drug design.
B. Agrochemicals
In the agrochemical industry, the incorporation of trifluoromethyl groups can lead to the development of more potent and persistent pesticides, herbicides, and fungicides. The enhanced lipophilicity can improve penetration into target organisms, and the increased metabolic stability can prolong the efficacy of the active ingredient.
Examples of Trifluoromethylated Agrochemicals:
-
Fipronil: A broad-spectrum insecticide that disrupts the central nervous system of insects.
-
Fluazinam: A fungicide used to control a variety of plant diseases.
-
Fluralaner: A systemic insecticide and acaricide for veterinary use.
IV. Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.
Caption: Nucleophilic trifluoromethylation of a carbonyl compound using TMSCF₃.
Caption: A generalized experimental workflow for trifluoromethylated carbinol synthesis.
V. Conclusion
Trifluoromethylated carbinols are undeniably a critical class of compounds in modern organic chemistry, with significant implications for drug discovery and agrochemical development. The Ruppert-Prakash reagent remains the gold standard for their synthesis via nucleophilic trifluoromethylation due to its reliability and broad applicability. However, a thorough understanding of alternative reagents, such as Togni's and Langlois' reagents, is essential for a synthetic chemist to tackle a diverse range of substrates and synthetic challenges. The continued development of asymmetric catalytic methods for the synthesis of chiral trifluoromethylated carbinols will undoubtedly pave the way for the discovery of novel and more effective bioactive molecules. This guide provides a foundational understanding and practical comparison to aid researchers in this exciting and impactful field.
The Double-Edged Sword of Fluorination: A Comparative Analysis of the Acidity and Nucleophilicity of Fluorinated Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated alcohols is paramount. The introduction of fluorine atoms dramatically alters the electronic properties of an alcohol, bestowing upon it a unique chemical character that can be both advantageous and challenging in synthesis and drug design. This guide provides an objective comparison of the acidity and nucleophilicity of common fluorinated alcohols against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have emerged as indispensable tools in organic synthesis.[1][2][3] Their distinct properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, make them powerful promoters for a variety of chemical transformations.[1][2][4] This analysis delves into the fundamental chemical properties that underpin their utility: acidity and nucleophilicity.
Acidity: The Inductive Effect of Fluorine
The acidity of an alcohol is quantified by its pKa value, with a lower pKa indicating a stronger acid. The presence of highly electronegative fluorine atoms exerts a powerful electron-withdrawing inductive effect on the alcohol moiety. This effect stabilizes the resulting alkoxide conjugate base, thereby increasing the acidity of the alcohol.[5] As the degree of fluorination increases, so does the acidity. For instance, 2,2,2-trifluoroethanol is considerably more acidic than ethanol.[5] This trend is even more pronounced in hexafluoroisopropanol, which has a pKa comparable to that of phenol.[6]
The following diagram illustrates the relationship between fluorination and the key chemical properties of alcohols.
Caption: Relationship between fluorination and alcohol properties.
Nucleophilicity: A Consequence of Acidity
Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophile. For alcohols, the oxygen atom's lone pairs are the source of their nucleophilic character. The same inductive effect that enhances the acidity of fluorinated alcohols simultaneously diminishes their nucleophilicity. The electron-withdrawing fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for donation.[7] Consequently, fluorinated alcohols are significantly less nucleophilic than their non-fluorinated analogs.[1][4] This property is highly valuable in situations where a polar, protic solvent is required that will not interfere with the reaction by acting as a nucleophile.[2][4]
Quantitative Comparison of Physicochemical Properties
The table below summarizes the pKa values and relative nucleophilicity of selected fluorinated and non-fluorinated alcohols, providing a clear quantitative comparison.
| Alcohol | Structure | pKa (in water) | Relative Nucleophilicity (NT) |
| Methanol | CH3OH | 15.5 | -0.27 |
| Ethanol | CH3CH2OH | 15.9 | 0.00 |
| 2-Propanol | (CH3)2CHOH | 17.1 | -0.42 |
| tert-Butanol | (CH3)3COH | 18.0 | -2.14 |
| 2,2,2-Trifluoroethanol (TFE) | CF3CH2OH | 12.4 | -2.78 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | (CF3)2CHOH | 9.3 | -4.23 |
| Nonafluoro-tert-butyl alcohol | (CF3)3COH | 5.33 | Not reported |
Note: pKa values can vary slightly depending on the measurement conditions. The nucleophilicity scale (NT) is based on the Ritchie equation, where more negative values indicate lower nucleophilicity. Data compiled from various sources.[4][5][6][8][9]
Experimental Protocols
The determination of acidity and nucleophilicity relies on well-established experimental techniques. Below are generalized protocols for these key experiments.
Determination of pKa via Potentiometric Titration
A common method for determining the pKa of an alcohol is through potentiometric titration. This involves titrating a solution of the alcohol with a strong base and monitoring the pH change.
Caption: Experimental workflow for pKa determination.
Methodology:
-
Solution Preparation: A precise concentration of the alcohol is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the alcohol solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized.
Determination of Nucleophilicity via Competition Kinetics
The relative nucleophilicity of alcohols can be determined through competition experiments. This method involves reacting a common electrophile with a mixture of two nucleophiles and analyzing the product distribution.
Methodology:
-
Reaction Setup: A solution containing a known ratio of two different alcohols (the nucleophiles) is prepared. A limiting amount of a suitable electrophile (e.g., an alkyl halide) is then added to initiate the reaction.
-
Reaction Quenching: After a specific time, the reaction is quenched to stop the formation of products.
-
Product Analysis: The ratio of the products formed from the reaction of the electrophile with each alcohol is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Relative Nucleophilicity: The relative nucleophilicity is calculated from the product ratio and the initial concentrations of the alcohols. This provides a quantitative measure of how much more reactive one alcohol is compared to the other as a nucleophile.[10]
Conclusion
The fluorination of alcohols provides a powerful strategy for tuning their chemical properties. The strong inductive effect of fluorine atoms significantly increases acidity while concurrently decreasing nucleophilicity. This unique combination of properties makes fluorinated alcohols highly effective as non-nucleophilic, polar, protic solvents and promoters in a wide range of organic reactions. For researchers in drug development and chemical synthesis, a thorough understanding and quantitative appreciation of these effects are crucial for rational reaction design and the development of novel synthetic methodologies.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS RN: 646-97-9) must adhere to strict disposal protocols to ensure safety and environmental compliance. This highly fluorinated organic compound is classified as a flammable liquid, necessitating careful management as hazardous waste.[1] Improper disposal can lead to significant safety risks and environmental contamination.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety practices and regulatory requirements.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Key Hazard Information:
| Property | Information | Source |
| UN Number | UN1993 | [3] |
| Hazard Class | Flammable liquids, n.o.s. (not otherwise specified) | [3] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1] |
| GHS Precautionary Statement | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as a regulated hazardous waste. It must be collected for disposal by a licensed waste disposal company.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.
1. Waste Segregation:
-
Halogenated Waste Stream: This compound must be collected in a dedicated waste container for halogenated organic solvents .
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, as this can significantly increase disposal costs. Furthermore, do not mix it with other hazardous waste categories such as acids, bases, or oxidizers.
2. Container Selection and Labeling:
-
Appropriate Container: Use a clean, properly sealed, and chemically compatible container for waste accumulation. The original container, if in good condition, is an ideal choice.
-
Clear Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Halogenated Solvent").
3. Storage of Chemical Waste:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Safe Environment: Keep the storage area cool, dry, and away from sources of ignition such as heat, sparks, or open flames.
4. Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this chemical must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste along with the chemical itself.
-
Defacing and Disposal: Once triple-rinsed, the empty container should have its label defaced or removed before being discarded with regular laboratory glass or plastic waste, as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal protocols for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS RN: 646-97-9). Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Summary
| Hazard Class | Classification | Precautionary Statement Codes |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor |
A site-specific risk assessment should be conducted before handling this chemical. The following personal protective equipment is mandatory:
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Tightly fitting safety goggles are essential to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Due to the lack of specific glove permeation data for this compound, a conservative approach is necessary. For incidental contact, nitrile gloves are a common choice in laboratory settings.[3] However, for extended contact or handling larger quantities, gloves with high resistance to halogenated hydrocarbons and alcohols are recommended. Neoprene gloves offer good resistance to alcohols and some hydrocarbons.[3][4] It is crucial to check for any signs of degradation and replace gloves immediately if contamination occurs. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn to protect against splashes and in case of fire.[2] Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a Ventilated Area | All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] |
| Footwear | Closed-Toe Shoes | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required personal protective equipment as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.
-
Use only non-sparking tools and explosion-proof equipment.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes, and do not inhale vapors.
-
-
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The container should be compatible with flammable and halogenated organic compounds.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
